PF-915275
説明
特性
IUPAC Name |
N-(6-aminopyridin-2-yl)-4-(4-cyanophenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S/c19-12-13-4-6-14(7-5-13)15-8-10-16(11-9-15)25(23,24)22-18-3-1-2-17(20)21-18/h1-11H,(H3,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESFDAKNYJQYKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00235037 | |
| Record name | PF-915275 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00235037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857290-04-1 | |
| Record name | PF-915275 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857290041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-915275 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00235037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PF-915275 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/388927163B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Selective Inhibition of 11β-HSD1 by PF-915275: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the mechanism of action of PF-915275, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The document details the molecular interactions, cellular effects, and in vivo pharmacology of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of metabolic disease, endocrinology, and drug development.
Introduction to 11β-HSD1 and this compound
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical enzyme in the prereceptor metabolism of glucocorticoids. It primarily functions as a reductase, converting inactive cortisone to active cortisol in humans (and 11-dehydrocorticosterone to corticosterone in rodents) within key metabolic tissues, including the liver, adipose tissue, and brain.[1][2][3][4] Overexpression or dysregulation of 11β-HSD1 has been implicated in the pathophysiology of various metabolic disorders, including obesity, insulin resistance, and type 2 diabetes, by amplifying local glucocorticoid action.[3]
This compound, chemically known as 4'-cyano-biphenyl-4-sulfonic acid (6-amino-pyridin-2-yl)-amide, is a potent and highly selective small molecule inhibitor of 11β-HSD1.[1][5] Its ability to specifically target 11β-HSD1 with minimal off-target effects on the type 2 isozyme (11β-HSD2) makes it a valuable tool for investigating the therapeutic potential of 11β-HSD1 inhibition.[5]
Quantitative Data: Potency and Selectivity of this compound
The efficacy of this compound as an 11β-HSD1 inhibitor has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
| Parameter | Value | Species/System | Reference |
| Ki (Inhibition Constant) | 2.3 nM | Human 11β-HSD1 | [5] |
| EC50 (Half Maximal Effective Concentration) | 15 nM | Human hepatocytes (conversion of prednisone to prednisolone) | [5] |
| EC50 (In vivo) | 391 nM (total), 17 nM (free) | Cynomolgus monkeys (inhibition of prednisone to prednisolone conversion) | [6] |
| Selectivity | 1.5% inhibition at 10 μM | Human 11β-HSD2 | [5] |
Table 1: In Vitro and In Vivo Potency of this compound against 11β-HSD1.
| Study Type | Dose | Effect | Species | Reference |
| In vivo | 3 mg/kg | 87% maximum inhibition of prednisone to prednisolone conversion | Cynomolgus monkeys | [6] |
| In vivo (Phase 1) | 15 mg | 37% reduction in mean prednisolone exposure | Healthy human volunteers | [5][7] |
| In vivo | Oral gavage | Significant decrease in plasma corticosterone and liver 11β-HSD1 activity | Rats | [1] |
Table 2: In Vivo Pharmacodynamic Effects of this compound.
Mechanism of Action: Signaling Pathways
This compound exerts its effects by directly inhibiting the enzymatic activity of 11β-HSD1, thereby reducing the intracellular conversion of inactive glucocorticoids to their active forms. This reduction in local glucocorticoid levels modulates the expression and activity of downstream targets involved in adipogenesis and lipid metabolism.
Key signaling pathways affected by this compound-mediated 11β-HSD1 inhibition include:
-
Peroxisome Proliferator-Activated Receptors (PPARs): this compound treatment has been shown to decrease the expression of PPARγ, a master regulator of adipogenesis, while enhancing the expression of PPARα, which is involved in fatty acid oxidation.[1]
-
Fatty Acid Synthase (FASN): The expression of FASN, a key enzyme in de novo lipogenesis, is downregulated by this compound.[1]
-
Steroidogenic Acute Regulatory Protein (StAR): In the adrenal corticoid synthesis pathway, this compound has been observed to reduce the expression of StAR, which is involved in cholesterol transport into the mitochondria.[1]
Below is a diagram illustrating the signaling pathway influenced by this compound.
Caption: Signaling pathway of this compound action on 11β-HSD1 and downstream targets.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
11β-HSD1 Enzyme Activity Assay
This assay measures the reductase activity of 11β-HSD1 by quantifying the conversion of a substrate to its product.
Principle: The assay is based on the conversion of radiolabeled 11-dehydrocorticosterone to corticosterone.
Protocol:
-
Homogenate Preparation: Prepare tissue homogenates (e.g., from liver or adipose tissue) in an appropriate buffer (e.g., C buffer: 10% glycerol, 30 mM NaCl, 1 mM EDTA, 50 mM Tris, pH 7.5).
-
Reaction Mixture: In a final volume of 250 µL, combine the tissue homogenate, 250 nM [3H]-11-dehydrocorticosterone, and 2 mM NADP+.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 20-60 minutes), ensuring the reaction is in the linear range.
-
Steroid Extraction: Stop the reaction and extract the steroids using ethyl acetate.
-
Separation: Separate the substrate and product (11-dehydrocorticosterone and corticosterone) using thin-layer chromatography (TLC).
-
Quantification: Quantify the amount of radiolabeled product using a phosphorimager.
-
Data Analysis: Express the specific activity as nanograms of corticosterone formed per hour per gram of protein.
Western Blot Analysis
This technique is used to detect and quantify the protein expression of 11β-HSD1 and its downstream targets.
Protocol:
-
Protein Extraction: Extract total protein from cells or tissues using RIPA buffer supplemented with a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 50-200 µg) on a 4-12% Bis-Tris gel by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-11β-HSD1, anti-PPARγ, anti-FASN) overnight at 4°C. Recommended dilutions for anti-11β-HSD1 antibodies are typically in the range of 1:200 to 1:2000.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry and normalize to a loading control (e.g., GAPDH or β-actin).
Real-Time PCR (qRT-PCR)
qRT-PCR is employed to measure the mRNA expression levels of genes of interest.
Protocol:
-
RNA Extraction: Isolate total RNA from cells or tissues using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green or TaqMan-based master mix, the cDNA template, and gene-specific primers. Example primer sequences for rat 11β-HSD1 are:
-
Forward: 5'-GAAGTCCTGCGTGACGAAAT-3'
-
Reverse: 5'-CCTCAGAACCTCAAGAATAGCG-3'
-
-
Thermal Cycling: Perform the qRT-PCR in a real-time PCR system with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the relative mRNA expression levels using the comparative CT (ΔΔCT) method, normalizing to a stable reference gene (e.g., GAPDH or β-actin).
Human Preadipocyte Culture and Differentiation
This in vitro model is used to study the effects of this compound on adipogenesis.
Protocol:
-
Cell Culture: Culture human preadipocytes in Preadipocyte Growth Medium until they reach confluency.
-
Induction of Differentiation: Two days post-confluency, switch to a differentiation medium containing adipogenic inducers (e.g., insulin, dexamethasone, and IBMX) for a specified period (e.g., 3 days).
-
Maintenance: Replace the differentiation medium with Adipocyte Nutrition Medium and continue to culture for a total of 12-14 days, changing the medium every 2-3 days.
-
Treatment: Treat the differentiating or mature adipocytes with this compound at various concentrations.
-
Analysis: Assess the effects of this compound on adipogenesis by measuring lipid accumulation (e.g., Oil Red O staining) and analyzing gene and protein expression of adipogenic markers.
Experimental Workflows
The following diagrams illustrate the typical workflows for in vitro and in vivo studies of this compound.
Caption: In vitro experimental workflow for this compound studies.
Caption: In vivo experimental workflow for this compound studies.
Conclusion
This compound is a potent and selective inhibitor of 11β-HSD1 that has demonstrated significant effects on glucocorticoid metabolism and downstream signaling pathways related to adipogenesis and lipid metabolism. The data and protocols presented in this technical guide provide a comprehensive resource for researchers investigating the therapeutic potential of 11β-HSD1 inhibition. Further research utilizing these methodologies will continue to elucidate the precise mechanisms of action of this compound and its potential applications in the treatment of metabolic diseases.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. 11β-HSD1 rabbit pAb - Bio-Ocean LLC [bioocean.com]
- 3. mdpi.com [mdpi.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. HSD11B1 antibody (10928-1-AP) | Proteintech [ptglab.com]
- 6. Human Preadipocytes (HPAd) Culture Protocol [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
The Enzymatic Target of PF-915275: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PF-915275 is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme plays a crucial role in the tissue-specific regulation of glucocorticoid activity by converting inactive cortisone to active cortisol. Dysregulation of 11β-HSD1 has been implicated in a variety of metabolic disorders, making it a key therapeutic target. This document provides an in-depth overview of the enzymatic target of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and a visualization of the relevant signaling pathways.
The Enzymatic Target: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
The primary enzymatic target of this compound is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)[1][2][3]. 11β-HSD1 is a microsomal enzyme that is highly expressed in key metabolic tissues, including the liver, adipose tissue, and the central nervous system. Its primary function is the conversion of inactive cortisone to the biologically active glucocorticoid, cortisol, utilizing NADPH as a cofactor[1][4][5]. This localized activation of glucocorticoids allows for tissue-specific amplification of their effects, independent of circulating cortisol levels.
In contrast, the isoform 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) primarily catalyzes the reverse reaction, inactivating cortisol to cortisone. This compound exhibits high selectivity for 11β-HSD1 over 11β-HSD2, which is a critical characteristic for therapeutic applications, as non-selective inhibition can lead to undesirable side effects[1][2].
Quantitative Data for this compound
The inhibitory potency of this compound against 11β-HSD1 has been characterized by several key quantitative parameters.
| Parameter | Value | Species | Assay Conditions | Reference |
| Ki | 2.3 nM | Human | Recombinant 11β-HSD1 | [1][2] |
| EC50 | 15 nM | Human | HEK293 cells overexpressing 11β-HSD1 | [1][2] |
| EC50 | 20 nM | Human | Primary human hepatocytes | |
| EC50 | 100 nM | Monkey | Primary monkey hepatocytes | |
| Selectivity | >1000-fold | Human | Comparison of inhibitory activity against 11β-HSD1 and 11β-HSD2 | |
| 11β-HSD2 Inhibition | 1.5% at 10 µM | Human | Recombinant 11β-HSD2 | [1][2] |
Signaling Pathway and Mechanism of Action
This compound exerts its pharmacological effect by inhibiting the production of cortisol within target cells. This, in turn, modulates the downstream signaling cascade initiated by the glucocorticoid receptor (GR).
References
- 1. Metabolic Coupling Determines the Activity: Comparison of 11β-Hydroxysteroid Dehydrogenase 1 and Its Coupling between Liver Parenchymal Cells and Testicular Leydig Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-throughput screening of 11beta-hydroxysteroid dehydrogenase type 1 in scintillation proximity assay format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of ELISA Technique and Human Microsomes in the Search for 11β-Hydroxysteroid Dehydrogenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
PF-915275: A Selective 11β-HSD1 Inhibitor for Metabolic Disease Research
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
PF-915275 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the tissue-specific regulation of glucocorticoid levels.[1][2][3][4] By catalyzing the conversion of inactive cortisone to active cortisol within cells, 11β-HSD1 amplifies glucocorticoid action in key metabolic tissues such as the liver and adipose tissue.[5][6][7] Elevated 11β-HSD1 activity is associated with metabolic syndrome, including obesity, insulin resistance, and type 2 diabetes.[7] this compound has been investigated as a potential therapeutic agent to mitigate the detrimental effects of excess glucocorticoid activity in these conditions. This guide provides a comprehensive overview of the preclinical and clinical data on this compound, detailed experimental methodologies, and visualizations of relevant biological pathways and experimental workflows.
Core Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Species | Assay System | Value | Reference |
| Ki | Human | Recombinant 11β-HSD1 | 2.3 nM | [1][2][3] |
| EC50 | Human | HEK293 cells (overexpressing 11β-HSD1) | 15 nM | [1][2] |
| EC50 | Human | Primary hepatocytes (cortisone substrate) | 20 nM | [2][5] |
| EC50 | Human | Primary hepatocytes (prednisone substrate) | 13-18 nM | [2] |
| EC50 | Monkey | Primary hepatocytes | 100 nM | [2][5] |
| EC50 | Rat | FAO hepatoma cells | 14,500 nM | [2] |
| % Inhibition at 10 µM | Human | 11β-HSD2 | 1.5% | [1][3] |
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound
| Parameter | Species | Model/Study | Dose | Effect | Reference |
| Inhibition of prednisone to prednisolone conversion | Cynomolgus Monkey | In vivo | 3 mg/kg | 87% maximum inhibition | [2] |
| Half-life (t1/2) | Cynomolgus Monkey | In vivo | - | 22 hours | [2] |
| Reduction in prednisolone exposure | Human | Phase 1 Clinical Trial | 15 mg | 37% reduction | [6] |
| Inhibition of (5α-THF + 5β-THF)/THE ratio | Human | Phase 1 Clinical Trial | 15 mg (after 14 days) | 26% maximum inhibition | [6] |
Signaling Pathways and Experimental Workflows
11β-HSD1 Signaling Pathway
The following diagram illustrates the role of 11β-HSD1 in converting inactive cortisone to active cortisol, which then binds to the glucocorticoid receptor (GR) to modulate gene transcription.
References
- 1. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 2. Metabolic Stability Assays [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. High-throughput screening of 11beta-hydroxysteroid dehydrogenase type 1 in scintillation proximity assay format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 11β-HSD Enzyme Activity Assay [bio-protocol.org]
- 6. Non-invasive in vivo assessment of 11β-hydroxysteroid dehydrogenase type 1 activity by 19F-Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
PF-915275: A Technical Guide for Metabolic Syndrome Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic syndrome is a constellation of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes.[1][2] These conditions include increased blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. A key enzymatic driver implicated in the pathogenesis of metabolic syndrome is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[3][4] This enzyme is highly expressed in metabolic tissues like the liver and adipose tissue, where it converts inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action.[2][4] Dysregulation of this process is associated with obesity, insulin resistance, and other features of metabolic syndrome.[1][3][4]
This compound, chemically known as 4'-cyano-biphenyl-4-sulfonic acid (6-amino-pyridin-2-yl)-amide, is a potent and selective inhibitor of 11β-HSD1.[1][5][6] Its ability to modulate local cortisol levels has made it a significant tool for studying and potentially treating metabolic syndrome.[3][7] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from preclinical and clinical studies, and detailed experimental protocols.
Mechanism of Action
This compound exerts its effects by selectively inhibiting the 11β-HSD1 enzyme.[1][7] This inhibition reduces the conversion of cortisone to cortisol within target tissues, thereby mitigating the downstream effects of excess glucocorticoid signaling.[2] In the context of metabolic syndrome, this leads to several beneficial outcomes, including the alleviation of adiposity and improvements in insulin sensitivity.[1][7]
dot
Caption: Mechanism of action of this compound in inhibiting cortisol production.
Preclinical Data
In Vitro Studies
This compound has demonstrated potent and selective inhibition of 11β-HSD1 in in-vitro assays.
| Parameter | Value | Cell Type/Assay | Reference |
| Ki | 2.3 nM | Recombinant 11β-HSD1 | [5] |
| EC50 | 15 nM | Human hepatocytes (prednisone to prednisolone conversion) | [5] |
| 11β-HSD2 Inhibition | 1.5% at 10 µM | Recombinant 11β-HSD2 | [5] |
In Vivo Animal Studies
Studies in rat models have shown that this compound can alleviate experimentally induced metabolic dysregulation.
| Parameter | Model | Treatment | Outcome | Reference |
| Plasma Corticosterone | Nonylphenol (NP)-induced hyperadrenalism in rats | 0.36 mg/kg/day this compound (oral gavage) for 4 weeks | Significantly decreased | [1] |
| Liver 11β-HSD1 Activity | NP-induced hyperadrenalism in rats | 0.36 mg/kg/day this compound for 4 weeks | Significantly decreased | [1] |
| Liver 11β-HSD1 mRNA Expression | NP-induced hyperadrenalism in rats | 0.36 mg/kg/day this compound for 4 weeks | Significantly decreased | [1] |
| Adipose PPARα Expression | NP-induced hyperadrenalism in rats | 0.36 mg/kg/day this compound for 4 weeks | Increased | [1] |
| Adipose PPARγ Expression | NP-induced hyperadrenalism in rats | 0.36 mg/kg/day this compound for 4 weeks | Decreased | [1] |
| Body Weight | High-fat diet-fed mice | 5 mg/kg this compound (orally, every other day) for 8 weeks | Reduced weight gain | [4] |
Clinical Data
A Phase I clinical trial evaluated the safety, tolerability, and pharmacokinetics of PF-00915275 in healthy adult volunteers.[8]
| Parameter | Dosing | Duration | Key Findings | Reference |
| Safety & Tolerability | Multiple oral doses (0.3-15 mg) | 14 days | Safe and well-tolerated at all doses tested. | [8] |
| Pharmacokinetics | Multiple oral doses (0.3-15 mg) | 14 days | Rapidly absorbed, slowly eliminated, dose-proportional increases in exposure. | [8] |
| 11β-HSD1 Inhibition (Prednisolone Generation) | 15 mg | 14 days | 37% reduction in mean prednisolone exposure. | [8] |
| 11β-HSD1 Inhibition (Urinary Metabolites) | 15 mg | 14 days | 26% maximum inhibition of the (5α-THF + 5β-THF)/THE ratio. | [8] |
| 11β-HSD2 Inhibition (Urinary Metabolites) | Up to 15 mg | 14 days | No change in the urinary free cortisol to urinary free cortisone ratio. | [8] |
Note: A Phase II trial of this compound was halted due to tablet formulation issues and not for safety or efficacy reasons.[3]
Experimental Protocols
In Vivo Rat Model of Nonylphenol-Induced Hyperadrenalism
dot
Caption: Workflow for the in vivo rat model experiment.
Detailed Methodology:
-
Animal Model : Female rats were exposed to nonylphenol (NP) during their developmental period to induce a state of hyperadrenalism.[1]
-
Grouping : At 10 weeks of age, the female offspring were randomly assigned to two groups: a control group and a this compound treatment group.[1]
-
Treatment Administration :
-
Sample Collection and Analysis : After the 4-week treatment period, the rats were sacrificed for analysis.[1] Blood plasma was collected to measure corticosterone levels. Liver and adipose tissues were harvested to determine 11β-HSD1 enzyme activity, as well as protein and mRNA expression levels of 11β-HSD1, PPARα, and PPARγ.[1]
In Vitro Human Preadipocyte Culture and Treatment
dot
Caption: Workflow for the in vitro human preadipocyte experiment.
Detailed Methodology:
-
Cell Culture : Human preadipocytes were cultured under standard conditions.
-
Differentiation and Treatment : To induce differentiation into adipocytes, the preadipocytes were cultured in Preadipocyte Differentiation Medium (PADM) for 6 days. During this period, the cells were treated with varying concentrations of nonylphenol (NP) ranging from 0 to 20 µM, in combination with this compound at concentrations ranging from 0 to 4.5 µM.[1]
-
Assessment of Lipid Accumulation : After the 6-day treatment, the accumulation of intracellular lipids, a marker of adipogenesis, was measured. This was achieved by staining the cells with Oil Red O, a lipid-soluble dye.[1] The amount of staining was then quantified to assess the extent of lipid accumulation in the different treatment groups.
Signaling Pathways
This compound's mechanism of action involves the modulation of key signaling pathways related to adipogenesis and steroid hormone synthesis.
dot
Caption: Signaling pathways modulated by this compound.
Conclusion
This compound is a valuable research tool for investigating the role of 11β-HSD1 in metabolic syndrome. Its high potency and selectivity, demonstrated in both preclinical and early-phase clinical studies, allow for targeted modulation of local glucocorticoid activity. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and interpret studies aimed at understanding and treating metabolic diseases. The findings from studies using this compound have consistently shown that inhibition of 11β-HSD1 can ameliorate key features of metabolic syndrome, such as adiposity and insulin resistance, by influencing critical signaling pathways involved in lipid metabolism and steroidogenesis.[1][7][9]
References
- 1. An inhibitor of 11-β hydroxysteroid dehydrogenase type 1 (PF915275) alleviates nonylphenol-induced hyperadrenalism and adiposity in rat and human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Inhibition of 11beta-Hydroxysteroiddehydrogenase-1 with BI 187004 in Patients with Type 2 Diabetes and Overweight or Obesity: Safety, Pharmacokinetics, and Pharmacodynamics After Multiple Dosing Over 14 Days - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PF 915275 | 11β-Hydroxysteroid Dehydrogenase | Tocris Bioscience [tocris.com]
- 6. N-(Pyridin-2-yl) arylsulfonamide inhibitors of 11beta-hydroxysteroid dehydrogenase type 1: Discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Modulation of 11beta-hydroxysteroid dehydrogenase (11betaHSD) activity biomarkers and pharmacokinetics of PF-00915275, a selective 11betaHSD1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An inhibitor of 11-β hydroxysteroid dehydrogenase type 1 (PF915275) alleviates nonylphenol-induced hyperadrenalism and adiposity in rat and human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential of PF-915275 in Inflammation Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-915275, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), presents a compelling avenue for inflammation research and the development of novel therapeutics. This technical guide provides an in-depth overview of this compound, consolidating key preclinical data, outlining experimental protocols, and visualizing its mechanism of action. By catalyzing the conversion of inactive cortisone to active cortisol within cells, 11β-HSD1 plays a crucial role in amplifying local glucocorticoid action, a key process in the inflammatory cascade. This compound's ability to selectively block this enzyme offers a targeted approach to modulating inflammation at the tissue level, potentially mitigating the systemic side effects associated with conventional glucocorticoid therapy. This document serves as a comprehensive resource for researchers exploring the therapeutic utility of this compound in inflammatory and metabolic diseases.
Introduction to this compound
This compound, chemically known as 4'-cyano-biphenyl-4-sulfonic acid (6-amino-pyridin-2-yl)-amide, is an orally active small molecule inhibitor of 11β-HSD1.[1][2] The dysregulation of glucocorticoid metabolism at the cellular level is implicated in a variety of pathological conditions, including metabolic syndrome, diabetes, and chronic inflammation.[3] By inhibiting 11β-HSD1, this compound effectively reduces the intracellular concentration of active cortisol, thereby dampening the downstream inflammatory signaling pathways. Preclinical studies have demonstrated its efficacy in various models, highlighting its potential as a therapeutic agent.[1][4] The compound has undergone Phase I clinical trials, where it was found to be safe and well-tolerated in healthy human subjects.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound from in vitro and in vivo studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Species/Cell Line | Value | Reference |
| Ki | Human 11β-HSD1 | 2.3 nM | [5] |
| EC50 (Cortisone to Cortisol Conversion) | HEK293 cells (overexpressing human 11β-HSD1) | 15 nM | [6] |
| EC50 (Prednisone to Prednisolone Conversion) | Primary Human Hepatocytes | 15 nM | [5] |
| EC50 (Cortisone to Cortisol Conversion) | Primary Human Hepatocytes | 20 nM | [6] |
| EC50 (Cortisone to Cortisol Conversion) | Primary Monkey Hepatocytes | 100 nM | [6] |
| Inhibition of 11β-HSD2 | - | 1.5% at 10 µM | [5] |
Table 2: In Vivo Pharmacodynamic Effects of this compound
| Species | Dose | Effect | Reference |
| Cynomolgus Monkey | 0.1 - 3 mg/kg (oral) | Dose-dependent inhibition of prednisone to prednisolone conversion (max 87% at 3 mg/kg) | [6] |
| Cynomolgus Monkey | 1 and 3 mg/kg (oral) | Significant lowering of fed plasma insulin (54% and 60% respectively) | [6] |
| Rat (NP-induced hyperadrenalism model) | 0.36 mg/kg/day (oral gavage for 4 weeks) | Significantly decreased plasma corticosterone | [1] |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-inflammatory and metabolic effects primarily through the inhibition of 11β-HSD1. This targeted action modulates intracellular glucocorticoid levels, which in turn influences the expression and activity of key transcription factors and enzymes involved in inflammation and adipogenesis.
Glucocorticoid Activation Pathway
The primary mechanism of this compound is the direct inhibition of 11β-HSD1, preventing the conversion of inactive cortisone to active cortisol. This reduction in intracellular cortisol leads to decreased activation of the glucocorticoid receptor (GR), subsequently reducing the transcription of pro-inflammatory genes.
Caption: this compound inhibits 11β-HSD1, blocking cortisol activation.
Modulation of Adipogenesis and Lipogenesis Pathways
In models of metabolic disruption, such as that induced by nonylphenol (NP), this compound has been shown to counteract adipogenic and lipogenic effects.[1][2] It achieves this by modulating the expression of peroxisome proliferator-activated receptors (PPARs) and fatty acid synthase (FASN).[1]
Caption: this compound modulates key regulators of adipogenesis.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following protocols are based on studies investigating this compound.[1][2]
In Vivo Rat Model of Nonylphenol-Induced Hyperadrenalism
-
Animal Model: Female adult Sprague-Dawley rats.
-
Induction of Hyperadrenalism: Offspring of rats exposed to nonylphenol (NP) during development are used. These offspring exhibit hyperadrenalism in adulthood.
-
Treatment Groups:
-
Vehicle Control: Rats receive daily oral gavage of the vehicle (e.g., DMSO solution).
-
NP Group: Rats with NP-induced hyperadrenalism receive daily oral gavage of the vehicle.
-
NP + this compound Group: Rats with NP-induced hyperadrenalism receive daily oral gavage of this compound (e.g., 0.36 mg/kg/day) dissolved in the vehicle.
-
-
Treatment Duration: 4 weeks.
-
Sample Collection: At the end of the treatment period, rats are euthanized. Blood samples are collected for plasma corticosterone analysis. Tissues such as liver and adipose are harvested for protein and mRNA expression analysis (e.g., 11β-HSD1, PPARα, PPARγ, FASN).
-
Analytical Methods:
-
Plasma Corticosterone: Measured using a commercially available ELISA or radioimmunoassay kit.
-
Western Blot: To determine protein expression levels of target proteins in tissue lysates.
-
Quantitative PCR (qPCR): To measure mRNA expression levels of target genes in tissue homogenates.
-
References
- 1. An inhibitor of 11-β hydroxysteroid dehydrogenase type 1 (PF915275) alleviates nonylphenol-induced hyperadrenalism and adiposity in rat and human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An inhibitor of 11-β hydroxysteroid dehydrogenase type 1 (PF915275) alleviates nonylphenol-induced hyperadrenalism and adiposity in rat and human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-(Pyridin-2-yl) arylsulfonamide inhibitors of 11beta-hydroxysteroid dehydrogenase type 1: Discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rndsystems.com [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
The Impact of PF-915275 on the Hypothalamic-Pituitary-Adrenal (HPA) Axis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-915275 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme pivotal in the local regulation of glucocorticoid activity. By catalyzing the conversion of inactive cortisone to active cortisol within tissues, 11β-HSD1 plays a crucial role in the modulation of the hypothalamic-pituitary-adrenal (HPA) axis. This technical guide provides an in-depth analysis of this compound, focusing on its mechanism of action, its impact on the HPA axis, and detailed experimental protocols for its evaluation. Quantitative data from preclinical and clinical studies are summarized to offer a comprehensive resource for researchers in endocrinology and drug development.
Introduction to the HPA Axis and 11β-HSD1
The hypothalamic-pituitary-adrenal (HPA) axis is a complex neuroendocrine system that governs the body's response to stress and regulates numerous physiological processes, including metabolism, immunity, and mood.[1][2] A key effector hormone of the HPA axis is cortisol (corticosterone in rodents), a glucocorticoid that exerts its effects by binding to the glucocorticoid receptor (GR). The local bioavailability of cortisol is critically regulated by the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme converts inactive cortisone into active cortisol, thereby amplifying glucocorticoid signaling in a tissue-specific manner.[3] Dysregulation of 11β-HSD1 activity has been implicated in various metabolic and inflammatory disorders, making it an attractive therapeutic target.
This compound: A Selective 11β-HSD1 Inhibitor
This compound is a potent, selective, and orally active inhibitor of human 11β-HSD1.[4][5] Its chemical name is 4'-cyano-biphenyl-4-sulfonic acid (6-amino-pyridin-2-yl)-amide.[6] By inhibiting 11β-HSD1, this compound reduces the intracellular conversion of cortisone to cortisol, thereby attenuating glucocorticoid-mediated effects in target tissues. This mechanism of action offers a therapeutic strategy for conditions associated with glucocorticoid excess.
Impact of this compound on the HPA Axis
This compound modulates the HPA axis primarily by reducing the local production of active glucocorticoids in peripheral tissues and the brain. This targeted inhibition allows for a more nuanced regulation of glucocorticoid signaling compared to systemic glucocorticoid blockade.
Preclinical Evidence in a Model of HPA Axis Activation
A study by Chang et al. (2018) investigated the effects of this compound in a rat model of nonylphenol (NP)-induced hyperadrenalism, a condition characterized by HPA axis activation.[6] Developmental exposure to NP in rats leads to elevated plasma corticosterone levels and increased 11β-HSD1 activity.[6][7] Oral administration of this compound was shown to alleviate these effects.
Table 1: Effects of this compound on HPA Axis and Adipogenesis Markers in NP-Exposed Rats [6]
| Parameter | Control | NP-Exposed | NP-Exposed + this compound |
| Plasma Corticosterone (ng/mL) | 150 ± 20 | 250 ± 30 | 180 ± 25# |
| Liver 11β-HSD1 Protein Expression (relative units) | 1.0 ± 0.1 | 1.8 ± 0.2 | 1.1 ± 0.15# |
| Adrenal StAR Protein Expression (relative units) | 1.0 ± 0.12 | 1.6 ± 0.18 | 1.05 ± 0.13# |
| Adipose PPARγ mRNA Expression (relative units) | 1.0 ± 0.1 | 2.2 ± 0.25 | 1.2 ± 0.18# |
| Liver PPARα mRNA Expression (relative units) | 1.0 ± 0.08 | 0.6 ± 0.07 | 0.9 ± 0.09# |
| p < 0.05 vs. Control; #p < 0.05 vs. NP-Exposed. Data are presented as mean ± SEM. |
These findings demonstrate that this compound can reverse the biochemical and molecular changes associated with HPA axis hyperactivity in a preclinical model.[6]
Clinical Pharmacodynamics in Healthy Volunteers
A Phase 1, multiple-dose study by Courtney et al. (2008) evaluated the pharmacokinetics and pharmacodynamics of PF-00915275 in healthy adult volunteers.[7] The study utilized two key biomarkers to assess 11β-HSD1 inhibition: the conversion of oral prednisone to prednisolone and the ratio of urinary cortisol to cortisone metabolites.
Table 2: Pharmacodynamic Effects of PF-00915275 in Healthy Volunteers (14-day treatment) [7]
| Dose | Prednisolone AUC Reduction (%) | (5α-THF + 5β-THF)/THE Ratio Inhibition (%) |
| 0.3 mg | Not Reported | ~10 |
| 1.5 mg | Not Reported | ~15 |
| 5 mg | Not Reported | ~20 |
| 15 mg | 37 | 26 |
AUC: Area under the curve; THF: Tetrahydrocortisol; THE: Tetrahydrocortisone.
The results confirmed that PF-00915275 is a selective inhibitor of 11β-HSD1 in humans, as evidenced by the dose-dependent reduction in prednisolone generation and the urinary metabolite ratio.[7] Importantly, the urinary free cortisol to urinary free cortisone ratio, an indicator of 11β-HSD2 inhibition, remained unchanged, highlighting the selectivity of the compound.[7]
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
The primary mechanism of this compound involves the direct inhibition of 11β-HSD1. This leads to a reduction in intracellular cortisol, which in turn modulates the expression of various downstream genes involved in metabolism and steroidogenesis.
Caption: Signaling pathway of this compound action on the HPA axis.
Experimental Workflow for In Vivo Studies
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a rodent model of HPA axis dysregulation.
Caption: In vivo experimental workflow for this compound evaluation.
Detailed Experimental Protocols
Western Blot Analysis
This protocol is adapted from the methodology described by Chang et al. (2018) for the analysis of protein expression in rat tissues.[6]
Objective: To quantify the expression levels of target proteins (e.g., 11β-HSD1, StAR, PPARγ, PPARα) in tissue lysates.
Materials:
-
Tissue samples (liver, adipose, adrenal)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize frozen tissue samples in ice-cold lysis buffer. Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Gel Electrophoresis: Load equal amounts of protein (20-40 µg) from each sample onto an SDS-PAGE gel. Run the gel to separate proteins based on molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Real-Time PCR (qPCR) Analysis
This protocol is based on the methods used by Chang et al. (2018) for gene expression analysis.[6]
Objective: To measure the relative mRNA expression levels of target genes (e.g., Hsd11b1, Star, Pparg, Ppara).
Materials:
-
Tissue samples
-
RNA extraction kit (e.g., TRIzol)
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from tissue samples using an RNA extraction kit according to the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and gene-specific forward and reverse primers.
-
Real-Time PCR: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., Actb or Gapdh).
Conclusion
This compound is a selective 11β-HSD1 inhibitor that effectively modulates the HPA axis by reducing local glucocorticoid production. Preclinical and clinical data demonstrate its potential to counteract the effects of HPA axis hyperactivity. The experimental protocols and signaling pathway information provided in this guide offer a valuable resource for researchers investigating the therapeutic applications of 11β-HSD1 inhibition in various pathological conditions. Further research is warranted to fully elucidate the long-term effects and clinical utility of this compound.
References
- 1. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 2. cerij.or.jp [cerij.or.jp]
- 3. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 4. academic.oup.com [academic.oup.com]
- 5. pga.mgh.harvard.edu [pga.mgh.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. 11β-Hydroxysteroid Dehydrogenases: Intracellular Gate-Keepers of Tissue Glucocorticoid Action - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of PF-915275: A Selective 11β-HSD1 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
PF-915275, also known as 4'-cyano-biphenyl-4-sulfonic acid (6-amino-pyridin-2-yl)-amide, is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the tissue-specific regulation of glucocorticoid levels by converting inactive cortisone to active cortisol. Dysregulation of 11β-HSD1 has been implicated in the pathogenesis of metabolic syndrome and type 2 diabetes. Developed by Pfizer, this compound emerged from a lead optimization program focused on N-(pyridin-2-yl) arylsulfonamides. It demonstrated high potency and selectivity for human 11β-HSD1 in preclinical studies and showed promising pharmacokinetics and pharmacodynamics in both animal models and a Phase I clinical trial. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and key experimental data for this compound.
Introduction
Glucocorticoids are essential steroid hormones that regulate a wide array of physiological processes, including metabolism, inflammation, and stress response. The intracellular concentration of the active glucocorticoid, cortisol, is tightly controlled by two isoforms of the 11β-hydroxysteroid dehydrogenase enzyme. While 11β-HSD2 inactivates cortisol to cortisone, 11β-HSD1, primarily a reductase in vivo, catalyzes the conversion of cortisone to cortisol, thereby amplifying local glucocorticoid action in key metabolic tissues such as the liver and adipose tissue.[1][2]
Elevated 11β-HSD1 activity is associated with central obesity, insulin resistance, and other features of the metabolic syndrome.[3] This has made the enzyme an attractive therapeutic target for the treatment of type 2 diabetes and related disorders. The development of selective 11β-HSD1 inhibitors aims to reduce intracellular cortisol levels in target tissues without affecting systemic cortisol concentrations, thus avoiding the side effects associated with systemic glucocorticoid blockade.
This compound was identified by Pfizer as a clinical candidate from a series of N-(pyridin-2-yl) arylsulfonamide inhibitors.[2] This document details the scientific journey of this compound from its discovery through preclinical and early clinical development.
Discovery and Lead Optimization
The discovery of this compound began with the identification of N-(pyridin-2-yl) arylsulfonamides as a novel class of 11β-HSD1 inhibitors.[2] Through a process of rational drug design and structure-activity relationship (SAR) studies, an initial lead compound was optimized to improve its physicochemical properties and potency. A key strategy in this process was a "deletion strategy" to enhance ligand efficiency.[2] This optimization effort ultimately led to the identification of this compound as a potent and selective inhibitor of human 11β-HSD1 with favorable preclinical pharmacokinetic properties.[2][4]
Mechanism of Action
This compound is a potent and selective, orally active inhibitor of 11β-HSD1.[5] By inhibiting this enzyme, this compound blocks the intracellular conversion of inactive cortisone to the active glucocorticoid cortisol in target tissues.[1][2] This reduction in local cortisol levels is expected to ameliorate the pathophysiological effects of glucocorticoid excess, such as insulin resistance and dyslipidemia.[3]
The selectivity of this compound for 11β-HSD1 over the isoform 11β-HSD2 is a critical feature. Inhibition of 11β-HSD2 could lead to an excess of cortisol in mineralocorticoid-responsive tissues, potentially causing hypertension and hypokalemia. This compound has been shown to have minimal activity against 11β-HSD2.
Below is a diagram illustrating the signaling pathway of 11β-HSD1 and the inhibitory action of this compound.
Caption: Mechanism of action of this compound in inhibiting 11β-HSD1.
Quantitative Data
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Potency and Selectivity
| Parameter | Species | Assay System | Value | Reference |
| Ki | Human | Recombinant 11β-HSD1 | 2.3 nM | |
| EC50 | Human | HEK293 cells (overexpressing 11β-HSD1) | 15 nM | [5] |
| EC50 | Human | Primary hepatocytes | 20 nM | [5] |
| EC50 | Monkey | Primary hepatocytes | 100 nM | [5] |
| EC50 | Rat | FAO hepatoma cells | 14,500 nM | [5] |
| % Inhibition | Human | 11β-HSD2 (at 10 µM) | 1.5% |
Table 2: Preclinical Pharmacokinetics
| Species | Route | Dose | T1/2 | Clearance | Bioavailability | Reference |
| Rat | IV/PO | - | Long | Low | Good | [4] |
| Cynomolgus Monkey | Oral | 3 mg/kg | 22 hours | - | - | [5] |
Table 3: In Vivo Pharmacodynamics in Cynomolgus Monkeys
| Parameter | Dose | Effect | Reference |
| Inhibition of prednisone to prednisolone conversion | 3 mg/kg | 87% (maximum) | [1][5] |
| EC50 (Total drug) | - | 391 nM | [1] |
| EC50 (Free drug) | - | 17 nM | [1] |
| Plasma insulin reduction | 1 mg/kg | 54% | [5] |
| Plasma insulin reduction | 3 mg/kg | 60% | [5] |
Table 4: Phase I Clinical Trial Results in Healthy Volunteers (Multiple Doses)
| Dose Range | Effect on Prednisolone Exposure (at 15 mg dose) | Maximum Inhibition of Urinary Cortisol/Cortisone Metabolite Ratio | Safety and Tolerability | Reference |
| 0.3 - 15 mg | 37% reduction | 26% after 14 days | Safe and well-tolerated | [6] |
Experimental Protocols
11β-HSD1 Inhibition Assay (Biochemical)
A detailed protocol for the biochemical assay to determine the Ki of this compound for 11β-HSD1 is not publicly available. However, based on standard practices, a typical assay would involve the following steps:
-
Enzyme Source: Purified recombinant human 11β-HSD1.
-
Substrate: Cortisone.
-
Cofactor: NADPH.
-
Incubation: The enzyme, substrate, cofactor, and varying concentrations of this compound are incubated in a suitable buffer at 37°C.
-
Detection: The formation of cortisol is monitored over time. This is typically done using methods such as scintillation proximity assay (SPA) with a radiolabeled substrate, or by chromatographic separation (e.g., HPLC) followed by mass spectrometry (LC-MS/MS).
-
Data Analysis: The initial reaction rates are determined at each inhibitor concentration, and the data are fitted to the Michaelis-Menten equation to determine the Ki value.
Human Hepatocyte Assay
This assay measures the ability of this compound to inhibit 11β-HSD1 activity in a cellular context.
-
Cell Culture: Cryopreserved primary human hepatocytes are thawed and plated in collagen-coated plates. The cells are allowed to attach and form a monolayer.[7][8]
-
Compound Treatment: The hepatocytes are incubated with varying concentrations of this compound.[5]
-
Substrate Addition: Cortisone or prednisone is added to the culture medium.[5]
-
Incubation: The cells are incubated for a defined period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.[7]
-
Sample Analysis: The culture medium is collected, and the concentrations of the substrate (cortisone or prednisone) and the product (cortisol or prednisolone) are quantified using LC-MS/MS.[5]
-
Data Analysis: The EC50 value, the concentration of this compound that causes 50% inhibition of cortisol or prednisolone formation, is calculated by fitting the data to a dose-response curve.
In Vivo Pharmacodynamic Study in Cynomolgus Monkeys
This study was designed to demonstrate the in vivo target engagement of this compound.[1]
-
Animal Model: Adult cynomolgus monkeys.[1]
-
Dosing: Animals were administered either vehicle or various oral doses of this compound.[1]
-
Probe Substrate Administration: Following the administration of this compound, a 10 mg/kg oral dose of prednisone was given. Prednisone is used as a probe substrate as it is a substrate for 11β-HSD1 and its product, prednisolone, can be distinguished from endogenous cortisol.[1]
-
Sample Collection: Blood samples were collected at various time points after dosing.[1]
-
Bioanalysis: Plasma concentrations of this compound, prednisone, and prednisolone were measured by LC-MS/MS.[1]
-
Data Analysis: The extent of inhibition of prednisone to prednisolone conversion was calculated for each dose group. An exposure-response relationship was established to determine the in vivo EC50.[1]
Clinical Development and Discontinuation
This compound (also referred to as PF-00915275 in clinical studies) progressed to a Phase I clinical trial in healthy volunteers.[6] The study was a double-blind, placebo-controlled, randomized, multiple-dose trial involving sixty participants. The results showed that multiple oral doses of PF-00915275 (ranging from 0.3 to 15 mg) were safe and well-tolerated. The compound was rapidly absorbed and slowly eliminated, with dose-proportional increases in exposure. At the highest dose, a 37% reduction in prednisolone generation from prednisone was observed, confirming target engagement in humans.[6]
Despite these promising early results, the development of this compound was discontinued during Phase II clinical trials due to issues with tablet formulation.[9]
Logical Relationships and Workflows
The following diagram illustrates the overall workflow of the this compound discovery and development program.
Caption: The discovery and development workflow of this compound.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of 11β-HSD1 that demonstrated proof-of-mechanism in preclinical species and early clinical development. The data gathered from its discovery and development program provide valuable insights for researchers in the field of metabolic diseases and for professionals involved in drug discovery. Although the clinical development of this compound was halted due to formulation challenges, the extensive preclinical and Phase I clinical data serve as a significant reference for the development of future 11β-HSD1 inhibitors. The journey of this compound underscores the multifaceted challenges in drug development, where promising biological activity must be matched with appropriate pharmaceutical properties to achieve clinical success.
References
- 1. Demonstration of proof of mechanism and pharmacokinetics and pharmacodynamic relationship with 4'-cyano-biphenyl-4-sulfonic acid (6-amino-pyridin-2-yl)-amide (this compound), an inhibitor of 11 -hydroxysteroid dehydrogenase type 1, in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-(Pyridin-2-yl) arylsulfonamide inhibitors of 11beta-hydroxysteroid dehydrogenase type 1: Discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An inhibitor of 11-β hydroxysteroid dehydrogenase type 1 (PF915275) alleviates nonylphenol-induced hyperadrenalism and adiposity in rat and human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound| CAS 857290-04-1|DC Chemicals [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Modulation of 11beta-hydroxysteroid dehydrogenase (11betaHSD) activity biomarkers and pharmacokinetics of PF-00915275, a selective 11betaHSD1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for PF-915275 in Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-915275 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol in humans, and corticosterone in rodents. By inhibiting 11β-HSD1, this compound effectively reduces local glucocorticoid concentrations in target tissues such as the liver and adipose tissue. This mechanism of action makes it a valuable tool for investigating the role of excess glucocorticoids in the pathophysiology of metabolic syndrome, type 2 diabetes, and obesity. In rat models, this compound has been utilized to counteract the effects of experimentally induced hyperadrenalism and adiposity.[3][4]
These application notes provide a comprehensive overview of the in vivo use of this compound in rat models, including recommended dosage, administration protocols, and the underlying signaling pathway.
Data Presentation
In Vivo Dosage and Administration
| Parameter | Value | Species | Route of Administration | Vehicle | Study Duration | Reference |
| Dosage | 0.36 mg/kg/day | Rat (Female Adult) | Oral Gavage | DMSO solution | 4 weeks | [Chang et al., 2018][3][4] |
| Cmax | Not Available | Rat | - | - | - | - |
| Tmax | Not Available | Rat | - | - | - | - |
| Half-life (t½) | Not Available (22 hours in monkeys) | Rat | - | - | - | [MedChemExpress][5] |
| Oral Bioavailability | Not Available | Rat | - | - | - | - |
Signaling Pathway
This compound exerts its effects by selectively inhibiting the 11β-HSD1 enzyme. This inhibition reduces the intracellular conversion of inactive glucocorticoids (cortisone) to their active form (cortisol/corticosterone). The decreased intracellular glucocorticoid levels then modulate the expression of downstream target genes, including Peroxisome Proliferator-Activated Receptors (PPARs). Specifically, this compound has been shown to increase the expression of PPARα, which is involved in fatty acid oxidation, and decrease the expression of PPARγ, a key regulator of adipogenesis.[3][4] This modulation of PPAR activity contributes to the observed therapeutic effects on adiposity and metabolic parameters.
Caption: Signaling pathway of this compound.
Experimental Protocols
Preparation of this compound Dosing Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 0.36 mg/kg) and the body weight of the rats, calculate the total amount of this compound needed.
-
Dissolve this compound in DMSO: Accurately weigh the calculated amount of this compound powder and place it in a sterile tube. Add a minimal amount of DMSO to dissolve the compound completely. Vortex thoroughly to ensure complete dissolution.
-
Dilute with saline or PBS (optional but recommended): While some studies have used a pure DMSO solution, it is advisable to dilute the DMSO concentrate with sterile saline or PBS to reduce the potential for DMSO-related toxicity, especially for chronic studies. The final concentration of DMSO should be kept as low as possible.
-
Prepare fresh daily: It is recommended to prepare the dosing solution fresh each day to ensure its stability and potency.
-
Storage: If short-term storage is necessary, store the solution protected from light at 4°C. Ascertain the stability of the compound in the chosen vehicle under these conditions.
In Vivo Oral Administration Protocol (Oral Gavage)
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized oral gavage needles (stainless steel or flexible plastic, with a ball tip)
-
Syringes (1 mL or 3 mL)
-
Rat restraint device (optional)
-
Personal protective equipment (gloves, lab coat)
Procedure:
-
Animal Handling and Restraint:
-
Gently handle the rats to minimize stress.
-
Securely restrain the rat to prevent movement and injury. This can be done by grasping the loose skin over the shoulders and back. The head should be gently tilted upwards to straighten the esophagus.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle against the rat to determine the correct insertion depth (from the mouth to the last rib).
-
Moisten the tip of the gavage needle with sterile water or saline for lubrication.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
Allow the rat to swallow the needle; do not force it. The needle should pass smoothly down the esophagus. If resistance is met, withdraw the needle and try again.
-
-
Dose Administration:
-
Once the needle is in the correct position, slowly administer the calculated volume of the this compound solution.
-
Administer the solution at a steady pace to avoid regurgitation.
-
-
Post-Administration Monitoring:
-
Carefully withdraw the gavage needle.
-
Return the rat to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for a short period after dosing.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for an in vivo study of this compound in a rat model.
Caption: Experimental workflow for this compound in vivo study.
References
- 1. rndsystems.com [rndsystems.com]
- 2. PF 915275 | 11β-Hydroxysteroid Dehydrogenase | Tocris Bioscience [tocris.com]
- 3. An inhibitor of 11-β hydroxysteroid dehydrogenase type 1 (PF915275) alleviates nonylphenol-induced hyperadrenalism and adiposity in rat and human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An inhibitor of 11-β hydroxysteroid dehydrogenase type 1 (PF915275) alleviates nonylphenol-induced hyperadrenalism and adiposity in rat and human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for PF-915275 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-915275 is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2][3] This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol, a glucocorticoid, at the intracellular level.[1] By inhibiting 11β-HSD1, this compound effectively reduces the local concentration of cortisol in tissues where the enzyme is expressed, such as adipose tissue and liver.[4][5] This mechanism of action makes this compound a valuable tool for studying the role of glucocorticoids in various physiological and pathological processes, including adipogenesis, metabolic syndrome, and inflammation.[4][6][7] These application notes provide recommended concentrations and detailed protocols for the use of this compound in cell culture experiments.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by competitively inhibiting the 11β-HSD1 enzyme. This leads to a reduction in intracellular cortisol levels, which in turn modulates the activity of the glucocorticoid receptor (GR). Downstream, this affects the expression of various genes involved in metabolic processes.
In the context of adipogenesis, the inhibition of 11β-HSD1 by this compound has been shown to interfere with key signaling pathways. Specifically, it can lead to:
-
Downregulation of PPARγ (Peroxisome Proliferator-Activated Receptor gamma): A master regulator of adipogenesis. Reduced PPARγ expression leads to decreased differentiation of preadipocytes into mature adipocytes.[4][6]
-
Upregulation of PPARα (Peroxisome Proliferator-Activated Receptor alpha): A key regulator of fatty acid oxidation. Increased PPARα expression promotes the breakdown of fats.[4][6]
The diagram below illustrates the signaling pathway affected by this compound.
Recommended Concentrations for Cell Culture
The optimal concentration of this compound will vary depending on the cell type, experimental duration, and specific research question. However, based on published studies, the following concentrations have been shown to be effective in human preadipocyte cell lines without affecting cell viability.
| Cell Line | Concentration Range | Notes | Reference |
| Human Preadipocytes | 2 µM - 4.5 µM | Effective in reducing lipid accumulation and modulating PPARγ and PPARα expression.[4] | [4] |
| Human Preadipocytes (Chub-S7) | 100 nM | Sufficient to abolish cortisone-induced adipogenesis. | [5][8] |
| HEK293 (overexpressing 11βHSD1) | 15 nM (EC50) | Potent inhibition of cortisone to cortisol conversion.[9] | [9] |
| Human Hepatocytes | 20 nM (EC50) | Effective inhibition of cortisone to cortisol conversion.[9] | [9] |
Note: It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. An MTT assay or similar cell viability assay should be conducted to ensure that the chosen concentrations are not cytotoxic. A study on human preadipocytes showed no effect on cell viability at a concentration of 4.5 µM.[4]
Experimental Protocols
Protocol 1: Inhibition of Adipogenesis in Human Preadipocytes
This protocol describes how to assess the inhibitory effect of this compound on the differentiation of human preadipocytes into mature adipocytes.
Materials:
-
Human preadipocytes
-
Preadipocyte growth medium (e.g., DMEM/F-12 supplemented with 10% FBS)
-
Adipogenesis induction medium (p. 10) (growth medium supplemented with adipogenic inducers such as insulin, dexamethasone, and IBMX)
-
This compound stock solution (dissolved in DMSO)
-
Oil Red O staining solution
-
Phosphate-buffered saline (PBS)
-
Formalin (10%)
-
Isopropanol (60% and 100%)
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
Experimental Workflow:
Procedure:
-
Cell Seeding: Seed human preadipocytes into a multi-well plate at a density that allows them to reach confluence. Culture in preadipocyte growth medium.
-
Induction of Differentiation: Two days post-confluence, replace the growth medium with adipogenesis induction medium.
-
Treatment: Add this compound to the induction medium at the desired final concentrations (e.g., 100 nM, 2 µM, 4.5 µM). Include a vehicle control (DMSO) and a positive control (no this compound).
-
Incubation: Culture the cells for 7-14 days, replacing the medium with fresh induction medium and this compound every 2-3 days.
-
Fixation: After the incubation period, wash the cells with PBS and fix with 10% formalin for at least 1 hour.
-
Oil Red O Staining:
-
Wash the fixed cells with water and then with 60% isopropanol.
-
Allow the wells to dry completely.
-
Add Oil Red O staining solution to each well and incubate for 10-20 minutes at room temperature.
-
Remove the staining solution and wash the cells with water until the excess stain is removed.
-
-
Quantification:
-
Visually inspect the cells under a microscope for the presence of red lipid droplets.
-
To quantify the lipid accumulation, add 100% isopropanol to each well to elute the Oil Red O stain.
-
Transfer the isopropanol-stain solution to a new 96-well plate and measure the absorbance at approximately 492 nm using a microplate reader.
-
Protocol 2: Analysis of Gene Expression by Real-Time PCR
This protocol can be used to determine the effect of this compound on the mRNA expression of target genes such as PPARG and PPARA.
Materials:
-
Cells treated with this compound as described in Protocol 1
-
RNA extraction kit
-
cDNA synthesis kit
-
Real-time PCR master mix
-
Primers for target genes (e.g., PPARG, PPARA) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: At the end of the treatment period, lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Real-Time PCR:
-
Prepare the real-time PCR reaction mixture containing the cDNA template, primers for the target gene and housekeeping gene, and the real-time PCR master mix.
-
Perform the real-time PCR using a suitable instrument.
-
-
Data Analysis: Analyze the real-time PCR data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression between the treated and control groups.
Protocol 3: Analysis of Protein Expression by Western Blot
This protocol allows for the assessment of changes in the protein levels of targets like PPARγ and PPARα following treatment with this compound.
Materials:
-
Cells treated with this compound as described in Protocol 1
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., anti-PPARγ, anti-PPARα) and a loading control (e.g., anti-β-actin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the expression of the target proteins to the loading control.
Conclusion
This compound is a valuable research tool for investigating the role of 11β-HSD1 and intracellular glucocorticoid signaling in various cellular processes. The provided concentrations and protocols offer a starting point for designing and conducting experiments to explore the effects of this potent and selective inhibitor in cell culture models. It is essential to optimize experimental conditions for each specific cell type and research objective to ensure reliable and reproducible results.
References
- 1. An inhibitor of 11-β hydroxysteroid dehydrogenase type 1 (PF915275) alleviates nonylphenol-induced hyperadrenalism and adiposity in rat and human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. beatinggoliath.eu [beatinggoliath.eu]
- 4. An inhibitor of 11-β hydroxysteroid dehydrogenase type 1 (PF915275) alleviates nonylphenol-induced hyperadrenalism and adiposity in rat and human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bioscience.co.uk [bioscience.co.uk]
- 7. coriell.org [coriell.org]
- 8. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of PF-915275 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a stock solution of PF-915275, a potent and selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, using dimethyl sulfoxide (DMSO) as the solvent.[1] Adherence to this protocol is crucial for ensuring the accuracy and reproducibility of experimental results.
Physicochemical Properties and Solubility
This compound is a small molecule with a molecular weight of 350.39 g/mol .[1][2] It is supplied as a white to pink solid powder.[2] The compound is highly soluble in DMSO, with a maximum reported solubility of 100 mM.[1] For optimal results, it is recommended to use anhydrous or newly opened DMSO, as hygroscopic DMSO can negatively impact the solubility of the compound.[2]
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Reference(s) |
| Molecular Weight (M.Wt) | 350.39 g/mol | [1][2] |
| Formula | C₁₈H₁₄N₄O₂S | [1][2] |
| Appearance | Solid, White to pink | [2] |
| Solubility in DMSO | Up to 100 mM (35.04 mg/mL) | [1] |
| Storage (Powder) | -20°C for up to 3 years | [2] |
| Storage (Stock Solution) | -80°C for up to 2 years; -20°C for up to 1 year | [2] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO.
Materials
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or vials (sterile)
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Optional: Sonicator water bath
Procedure
-
Acclimatize Reagents: Allow the vial of this compound powder and the DMSO to reach room temperature before opening to prevent condensation of moisture.
-
Weigh this compound: Accurately weigh out 3.50 mg of this compound powder and transfer it to a sterile microcentrifuge tube or vial.
-
Calculation:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 350.39 g/mol = 3.5039 mg
-
-
-
Add DMSO: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve the Compound:
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
If the compound does not dissolve completely, sonication in a water bath for 5-10 minutes at room temperature can aid dissolution.[3]
-
-
Storage:
Dilution for Cell-Based Assays
When preparing working solutions for cell-based experiments, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid cellular toxicity.[3][4] It is recommended to perform serial dilutions of the DMSO stock solution in the culture medium. Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments.[4]
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for preparing the this compound stock solution and its mechanism of action.
Caption: Workflow for preparing a 10 mM this compound stock solution in DMSO.
References
Application Notes and Protocols for Utilizing PF-915275 in Adipocyte Differentiation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-915275 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the peripheral metabolism of glucocorticoids.[1] 11β-HSD1 catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action within tissues such as adipose tissue.[2][3] Elevated glucocorticoid levels in adipose tissue are associated with adipogenesis and the development of obesity.[3][4] By inhibiting 11β-HSD1, this compound reduces the intracellular concentration of active glucocorticoids, leading to a downstream decrease in the expression of key adipogenic transcription factors, most notably Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[5][6][7][8] This makes this compound a valuable tool for studying the mechanisms of adipocyte differentiation and for evaluating potential therapeutic strategies for obesity and metabolic syndrome.
These application notes provide detailed protocols for the use of this compound in in vitro adipocyte differentiation assays using human preadipocytes.
Mechanism of Action
This compound exerts its anti-adipogenic effects by selectively inhibiting the 11β-HSD1 enzyme. This inhibition reduces the conversion of cortisone to cortisol within preadipocytes. Lower intracellular cortisol levels lead to decreased activation of the glucocorticoid receptor (GR), which in turn downregulates the expression of PPARγ, a master regulator of adipogenesis. Reduced PPARγ expression subsequently inhibits the entire cascade of adipocyte differentiation, resulting in decreased expression of downstream targets like Fatty Acid Synthase (FASN) and reduced lipid accumulation.
References
- 1. PF 915275 | 11 beta-HSD Inhibitors: R&D Systems [rndsystems.com]
- 2. Crystal structures of 11β-hydroxysteroid dehydrogenase type 1 and their use in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. A novel selective 11β-hydroxysteroid dehydrogenase type 1 inhibitor prevents human adipogenesis [periodicos.capes.gov.br]
- 6. A novel selective 11β-hydroxysteroid dehydrogenase type 1 inhibitor prevents human adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A novel selective 11beta-hydroxysteroid dehydrogenase type 1 inhibitor prevents human adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-915275 in Animal Models of Insulin Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-915275 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol (corticosterone in rodents), thereby amplifying local glucocorticoid action.[3][4] Dysregulation of 11β-HSD1 has been implicated in the pathogenesis of insulin resistance and the metabolic syndrome.[1][3] In adipose tissue, elevated 11β-HSD1 activity can lead to increased local glucocorticoid levels, which in turn can impair insulin signaling.[4][5] this compound offers a valuable pharmacological tool to investigate the role of 11β-HSD1 in the development of insulin resistance in various animal models. These application notes provide detailed protocols for the use of this compound in a high-fat diet (HFD)-induced mouse model of insulin resistance.
Mechanism of Action
This compound acts by selectively inhibiting the 11β-HSD1 enzyme, thereby reducing the intracellular regeneration of active glucocorticoids. This mode of action helps to mitigate the detrimental effects of excess glucocorticoids on insulin signaling pathways in key metabolic tissues such as adipose tissue.[5][6] Research has shown that the beneficial effects of this compound on insulin sensitivity are mediated, at least in part, through the c-Jun N-terminal kinase (JNK) signaling pathway.[5][6] By inhibiting 11β-HSD1, this compound can prevent the activation of JNK, which is known to interfere with insulin receptor substrate (IRS) signaling and subsequent downstream events like Akt phosphorylation and glucose transporter 4 (GLUT4) translocation.[5][7]
Figure 1: Simplified signaling pathway of this compound action.
Data Presentation
The following tables summarize the quantitative data from a study investigating the effects of this compound in a high-fat diet (HFD)-induced mouse model of insulin resistance.[7]
Table 1: Effect of this compound on Body Weight and Glucose Metabolism in HFD-fed Mice [7]
| Parameter | HFD + Vehicle (Mean ± S.E.M.) | HFD + this compound (Mean ± S.E.M.) |
| Final Body Weight (g) | 44.77 ± 6.78 | 39.87 ± 4.60* |
| Blood Glucose AUC (OGTT) | Significantly Increased vs. Chow | Significantly Decreased vs. HFD + Vehicle |
*P < 0.05 compared with the vehicle-treated group.[7]
Table 2: Effect of this compound on Adipose Tissue Gene Expression in HFD-fed Mice [7]
| Gene | HFD + Vehicle (Relative mRNA level) | HFD + this compound (Relative mRNA level) |
| IRS-1 | Decreased vs. Chow | Prevented Decrease vs. HFD + Vehicle |
| GLUT4 | Decreased vs. Chow | Prevented Decrease vs. HFD + Vehicle |
| Adiponectin | Decreased vs. Chow | Prevented Decrease vs. HFD + Vehicle |
| FABP | Upregulated vs. Chow | Abolished Upregulation vs. HFD + Vehicle |
Table 3: Effect of this compound on Protein Levels and Phosphorylation in Adipose Tissue of HFD-fed Mice [7]
| Protein | HFD + Vehicle | HFD + this compound |
| 11β-HSD1 | Significantly Increased | - |
| Glucocorticoid Receptor (GR) | Significantly Increased | - |
| JNK Phosphorylation | Significantly Increased | Attenuated Increase |
| Akt Phosphorylation | - | - |
Experimental Protocols
High-Fat Diet (HFD)-Induced Insulin Resistance Mouse Model
This protocol describes the induction of obesity and insulin resistance in mice using a high-fat diet.
Figure 2: Workflow for HFD-induced insulin resistance model.
Materials:
-
6-week-old male C57BL/6J mice.[8]
-
Standard chow diet (e.g., 10% kcal from fat).[8]
-
High-fat diet (e.g., 45% or 60% kcal from fat).[8]
-
This compound.
-
Vehicle (e.g., DMSO).[2]
Procedure:
-
Acclimatize mice for one week with free access to standard chow and water.[9]
-
Randomly divide mice into experimental groups (n=8-10 per group):[7]
-
Control Group: Fed standard chow.
-
HFD Group: Fed a high-fat diet.
-
HFD + this compound Group: Fed a high-fat diet and treated with this compound.
-
-
Provide the respective diets ad libitum for the duration of the study (e.g., 8 weeks).[7] Replace high-fat diet twice a week to prevent spoilage.[8]
-
Prepare this compound solution in a suitable vehicle.
-
Administer this compound (e.g., 5 mg/kg body weight) or vehicle to the respective groups via oral gavage every other day for the treatment period.[7]
-
Monitor body weight and food intake weekly.
-
At the end of the treatment period, perform metabolic tests such as an Oral Glucose Tolerance Test (OGTT).
-
Following the experiments, euthanize the mice and collect tissues (e.g., adipose tissue, liver, muscle) for further analysis.
Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard procedure to assess glucose metabolism and insulin sensitivity.
Materials:
-
Glucose solution (e.g., 20% in sterile saline).[10]
-
Glucometer and test strips.[10]
-
Oral gavage needles.[10]
Procedure:
-
Fast mice overnight (approximately 16-18 hours) with free access to water.[10]
-
Record the body weight of each mouse.
-
Obtain a baseline blood glucose reading (t=0 min) from a tail snip.[10]
-
Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.[10]
-
Measure blood glucose levels at subsequent time points (e.g., 15, 30, 60, and 120 minutes) after the glucose challenge.[10]
-
Calculate the Area Under the Curve (AUC) for the glucose excursion to quantify glucose tolerance.
Western Blot Analysis of Adipose Tissue
This protocol outlines the procedure for analyzing protein expression and phosphorylation in adipose tissue.
Materials:
-
Homogenization buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[1]
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and nitrocellulose or PVDF membranes.
-
Primary antibodies (e.g., anti-11β-HSD1, anti-p-JNK, anti-JNK, anti-p-Akt, anti-Akt).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Homogenize frozen adipose tissue samples in ice-cold homogenization buffer.[1]
-
Centrifuge the homogenates to pellet cellular debris and collect the supernatant containing the protein lysate.[1]
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane to remove unbound secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software.
Conclusion
This compound is a valuable research tool for elucidating the role of 11β-HSD1 in the pathophysiology of insulin resistance. The protocols provided here offer a framework for in vivo studies using a high-fat diet-induced mouse model. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data, contributing to a better understanding of metabolic diseases and the development of novel therapeutic strategies.
References
- 1. An inhibitor of 11-β hydroxysteroid dehydrogenase type 1 (PF915275) alleviates nonylphenol-induced hyperadrenalism and adiposity in rat and human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. endocrine.org [endocrine.org]
- 5. 11β-Hydroxysteroid Dehydrogenase Type 1(11β-HSD1) mediates insulin resistance through JNK activation in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 11β-Hydroxysteroid Dehydrogenase Type 1(11β-HSD1) mediates insulin resistance through JNK activation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mmpc.org [mmpc.org]
- 9. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mmpc.org [mmpc.org]
Application of PF-915275 in Skin Biology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-915275 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme responsible for the intracellular conversion of inactive cortisone to active cortisol.[1][2] In skin, 11β-HSD1 is expressed in key cell types including keratinocytes and dermal fibroblasts, playing a crucial role in the local regulation of glucocorticoid activity. Elevated cortisol levels in the skin are associated with detrimental effects such as skin thinning, impaired wound healing, and reduced collagen synthesis. By inhibiting 11β-HSD1, this compound offers a targeted approach to modulate local cortisol levels, presenting significant therapeutic potential for various dermatological conditions.
These application notes provide a comprehensive overview of the use of this compound in skin biology research, including its mechanism of action, quantitative data on its effects, and detailed experimental protocols for in vitro and in vivo studies.
Mechanism of Action
This compound acts by competitively inhibiting the 11β-HSD1 enzyme, thereby reducing the local production of active cortisol from inactive cortisone within skin cells. This localized reduction in glucocorticoid signaling can counteract the catabolic and anti-proliferative effects of cortisol, promoting skin homeostasis and repair.
Data Presentation
Inhibitory Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| Ki | 2.3 nM | Human 11β-HSD1 | [2] |
| EC50 | 15 nM | HEK293 cells | [1][2] |
| EC50 | 20 nM | Primary human hepatocytes | [1] |
| EC50 | 100 nM | Primary monkey hepatocytes | [1] |
Effects of 11β-HSD1 Inhibition on Skin Parameters (Data from studies on various 11β-HSD1 inhibitors)
| Parameter | Effect of 11β-HSD1 Inhibition | Quantitative Change | Model System |
| Wound Healing | Accelerated wound closure | 34% smaller wound diameter at day 2 | Humans with type 2 diabetes (oral inhibitor AZD4017)[3] |
| 48% smaller wound diameter after repeat wounding at day 30 | Humans with type 2 diabetes (oral inhibitor AZD4017)[3] | ||
| 51% normalization of wound healing in steroid-treated mice | Female mice (topical inhibitor carbenoxolone)[4] | ||
| Epidermal Thickness | Increased epidermal thickness | 59% restoration of epidermal thickness in steroid-treated mice | Female mice (topical inhibitor carbenoxolone)[4] |
| Dermal Fibroblast Proliferation | Increased proliferation | Significant increase in proliferation of Hsd11b1-/- mouse-derived fibroblasts | In vitro (mouse dermal fibroblasts)[5] |
| Collagen Content | Increased dermal collagen | Subcutaneous injection increased dermal thickness and collagen content | In vivo (mice)[6] |
Experimental Protocols
In Vitro Assessment of this compound on Human Dermal Fibroblasts
Objective: To evaluate the effect of this compound on fibroblast proliferation and collagen synthesis.
Materials:
-
Human dermal fibroblasts (HDFs)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (Tocris, MedchemExpress, etc.)
-
Cortisone
-
Cell proliferation assay kit (e.g., MTT, BrdU)
-
Collagen assay kit (e.g., Sircol™ Soluble Collagen Assay)
-
TRIzol™ reagent and RT-qPCR reagents
Protocol:
-
Cell Culture: Culture HDFs in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment:
-
Seed HDFs in appropriate multi-well plates.
-
Once cells reach 70-80% confluency, replace the medium with low-serum (0.5-1% FBS) DMEM for 24 hours to synchronize the cells.
-
Treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) in the presence or absence of cortisone (e.g., 100 nM) for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
-
Analysis:
-
Cell Proliferation: At the end of the treatment period, assess cell proliferation using an MTT or BrdU assay according to the manufacturer's instructions.
-
Collagen Synthesis:
-
Collect the cell culture supernatant to measure soluble collagen using the Sircol™ assay.
-
Lyse the cells to extract total protein for analysis of collagen type I expression by Western blotting.
-
-
Gene Expression Analysis: Extract total RNA from the cells using TRIzol™ reagent. Perform reverse transcription followed by quantitative PCR (RT-qPCR) to analyze the expression of genes related to collagen synthesis (e.g., COL1A1, COL1A2) and extracellular matrix remodeling (e.g., MMP1, TIMP1).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. researchgate.net [researchgate.net]
- 4. Topical 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibition Corrects Cutaneous Features of Systemic Glucocorticoid Excess in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 11β-Hydroxysteroid Dehydrogenase 1 Specific Inhibitor Increased Dermal Collagen Content and Promotes Fibroblast Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 11β-hydroxysteroid dehydrogenase 1 specific inhibitor increased dermal collagen content and promotes fibroblast proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring 11β-HSD1 Activity Following PF-915275 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for measuring the activity of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) following treatment with its selective inhibitor, PF-915275. The provided methodologies are applicable for both in vitro and in vivo experimental setups.
Introduction to 11β-HSD1 and this compound
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that plays a crucial role in the local regulation of glucocorticoid levels. It catalyzes the conversion of inactive cortisone to active cortisol in humans (and corticosterone in rodents), thereby amplifying glucocorticoid signaling within tissues such as the liver, adipose tissue, and the brain.[1][2][3] Dysregulation of 11β-HSD1 activity has been implicated in various metabolic disorders, including type 2 diabetes and obesity.[4][5]
This compound, also known as 4′-cyano-biphenyl-4-sulfonic acid (6-amino-pyridin-2-yl)-amide, is a potent and selective inhibitor of 11β-HSD1.[6][7] Its selectivity for 11β-HSD1 over the related isoform 11β-HSD2, which inactivates cortisol, makes it a valuable tool for studying the physiological and pathophysiological roles of 11β-HSD1 and a potential therapeutic agent for metabolic diseases.[1]
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative data on the inhibitory potency of this compound against 11β-HSD1.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Species/System | Reference |
| Ki | 2.3 nM | Not Specified | |
| EC50 | 15 nM | Human Hepatocytes (conversion of prednisone to prednisolone) | |
| 11β-HSD2 Inhibition | 1.5% at 10 µM | Not Specified |
Table 2: In Vivo Efficacy of this compound
| Model | Dose | Effect | Reference |
| Healthy Human Volunteers | 15 mg (multiple doses) | 37% reduction in mean prednisolone exposure | [1] |
| Healthy Human Volunteers | 15 mg (multiple doses over 14 days) | 26% maximum inhibition of the urinary (5α-THF + 5β-THF)/THE ratio | [1] |
| Adult Female Rats | 0.36 mg/kg/day (oral gavage for 4 weeks) | Alleviated nonylphenol-induced increases in 11β-HSD1 protein and mRNA expression | [6][7] |
Experimental Protocols
In Vitro 11β-HSD1 Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound on 11β-HSD1 oxoreductase activity using a competitive homogeneous time-resolved fluorescence (HTRF) assay.[8]
Materials:
-
Recombinant human 11β-HSD1 enzyme
-
Cortisone (substrate)
-
NADPH (cofactor)
-
Glucose-6-phosphate (for NADPH regeneration)
-
Glucose-6-phosphate dehydrogenase (for NADPH regeneration)
-
EDTA
-
Assay buffer (e.g., 100 mM K2HPO4/KH2PO4, pH 7.5)
-
This compound
-
Cortisol competitive homogeneous time-resolved fluorescence (HTRF) assay kit
-
384-well plates
Procedure:
-
Prepare a solution of this compound at various concentrations.
-
In a 384-well plate, add the assay components in the following order:
-
Assay buffer
-
This compound or vehicle control
-
A mixture of cortisone (final concentration 160 nM), glucose-6-phosphate (final concentration 1 mM), NADPH (final concentration 100 µM), glucose-6-phosphate dehydrogenase (final concentration 12.5 µg/mL), and EDTA (final concentration 1 mM).
-
-
Initiate the enzymatic reaction by adding recombinant 11β-HSD1 (final concentration 1.5 µg/mL).
-
The total reaction volume should be 20 µL.
-
Incubate the plate at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction according to the HTRF assay kit instructions.
-
Measure the amount of cortisol produced using an HTRF-compatible plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Ex Vivo 11β-HSD1 Activity Assay in Tissue Homogenates
This protocol details the measurement of 11β-HSD1 activity in tissues isolated from animals treated with this compound.[8]
Materials:
-
Tissues (e.g., liver, adipose tissue, brain) from this compound-treated and vehicle-treated animals
-
[3H]-cortisone (radiolabeled substrate)
-
Incubation buffer
-
Ethyl acetate (for extraction)
-
High-performance liquid chromatography (HPLC) system with a radiodetector
Procedure:
-
Euthanize the animals and rapidly excise the tissues of interest.
-
Homogenize the tissues in an appropriate buffer.
-
Incubate a known amount of tissue homogenate with [3H]-cortisone (e.g., 20 nmol/L) for a specific duration (e.g., 10 minutes for liver, 60 minutes for adipose tissue) at 37°C.[8]
-
Stop the reaction by adding a quenching agent.
-
Extract the steroids from the reaction mixture using ethyl acetate.
-
Evaporate the organic solvent and reconstitute the residue in the HPLC mobile phase.
-
Separate [3H]-cortisone and the product, [3H]-cortisol, using reverse-phase HPLC.
-
Quantify the amount of [3H]-cortisol formed by integrating the peaks from the radiodetector.
-
Calculate the 11β-HSD1 activity as the rate of [3H]-cortisol formation per unit of protein per unit of time.
-
Compare the activity in tissues from this compound-treated animals to that of vehicle-treated animals to determine the extent of inhibition.
In Vivo Assessment of 11β-HSD1 Activity in Humans
This protocol describes two indirect methods to assess systemic 11β-HSD1 activity in human subjects treated with this compound.[1][3]
1. Prednisolone Generation Test:
Procedure:
-
Administer a single oral dose of this compound or placebo to the subjects.
-
After a specified time, administer a standard oral dose of prednisone (e.g., 10 mg).[1]
-
Collect blood samples at multiple time points after prednisone administration.
-
Measure the plasma concentrations of prednisolone (the active metabolite of prednisone converted by 11β-HSD1) using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters for prednisolone, such as AUC (area under the curve) and Cmax (maximum concentration).
-
A reduction in prednisolone exposure in the this compound-treated group compared to the placebo group indicates inhibition of 11β-HSD1.[1]
2. Urinary Corticosteroid Metabolite Ratio Analysis:
Procedure:
-
Collect 24-hour urine samples from subjects at baseline and after treatment with this compound or placebo.
-
Extract the urinary steroids.
-
Analyze the steroid metabolites, specifically 5α-tetrahydrocortisol (5α-THF), 5β-tetrahydrocortisol (5β-THF), and tetrahydrocortisone (THE), using gas chromatography-mass spectrometry (GC-MS).[9]
-
A decrease in this ratio following this compound treatment is indicative of 11β-HSD1 inhibition.[1]
Visualizations
Caption: 11β-HSD1 converts inactive cortisone to active cortisol, which then binds to the glucocorticoid receptor to regulate gene expression.
Caption: A streamlined workflow for determining the in vitro inhibitory potency of this compound on 11β-HSD1 activity.
Caption: this compound directly inhibits the 11β-HSD1 enzyme, thereby blocking the conversion of cortisone to cortisol and reducing intracellular glucocorticoid levels.
References
- 1. Modulation of 11beta-hydroxysteroid dehydrogenase (11betaHSD) activity biomarkers and pharmacokinetics of PF-00915275, a selective 11betaHSD1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-(Pyridin-2-yl) arylsulfonamide inhibitors of 11beta-hydroxysteroid dehydrogenase type 1: Discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An inhibitor of 11-β hydroxysteroid dehydrogenase type 1 (PF915275) alleviates nonylphenol-induced hyperadrenalism and adiposity in rat and human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An inhibitor of 11-β hydroxysteroid dehydrogenase type 1 (PF915275) alleviates nonylphenol-induced hyperadrenalism and adiposity in rat and human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
PF-915275 Technical Support Center: Troubleshooting Solubility and Formulation for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and formulation of PF-915275 for in vivo studies. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is soluble in DMSO up to 100 mM.[1] For optimal results, use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[2]
Q2: My this compound is precipitating out of solution. What can I do?
A2: If you observe precipitation or phase separation during preparation, gentle heating and/or sonication can be used to aid dissolution.[2] Ensure that you have not exceeded the solubility limit in your chosen solvent system. For aqueous-based formulations, it is crucial to follow a specific protocol that includes co-solvents and surfactants.
Q3: What are some established formulations for oral administration of this compound in animal studies?
A3: Several vehicle formulations have been successfully used for the oral administration of this compound in preclinical studies. The choice of vehicle will depend on the specific requirements of your study, such as dosing volume and desired concentration. Below are some reported formulations that yield a clear solution.
Quantitative Solubility and Formulation Data
The following tables summarize the known solubility of this compound in various solvents and vehicle formulations.
Table 1: Solubility of this compound in a Common Organic Solvent
| Solvent | Maximum Concentration |
| DMSO | 100 mM |
Data sourced from R&D Systems and Tocris Bioscience.[1]
Table 2: Formulations for In Vivo Oral Dosing
| Formulation Composition | Achieved Concentration | Appearance |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 0.83 mg/mL (2.37 mM) | Clear Solution |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 0.83 mg/mL (2.37 mM) | Clear Solution |
| 10% DMSO, 90% Corn Oil | ≥ 0.83 mg/mL (2.37 mM) | Clear Solution |
Note: "≥" indicates that the saturation point was not determined, but a clear solution was achieved at this concentration. Data sourced from MedchemExpress.[2]
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (DMSO/PEG300/Tween-80/Saline)
This protocol is suitable for achieving a concentration of at least 0.83 mg/mL for oral gavage in rodents.
-
Weigh the required amount of this compound.
-
Add 10% of the final volume as DMSO to the this compound and vortex until fully dissolved.
-
Sequentially add 40% of the final volume as PEG300, 5% as Tween-80, and the remaining 45% as saline.
-
Vortex thoroughly after the addition of each component to ensure a homogenous and clear solution.
-
If any precipitation is observed, gentle warming or sonication can be applied.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon addition of aqueous components | The aqueous solubility of this compound is low. The concentration may be too high for the chosen vehicle. | - Ensure the formulation protocol is followed precisely, adding solvents in the specified order. - Consider using a formulation with a higher percentage of organic co-solvents or a solubilizing agent like SBE-β-CD. - If possible, reduce the target concentration. |
| Cloudy or non-homogenous solution | Incomplete dissolution or phase separation. | - Increase vortexing time or use a sonicating water bath to aid dissolution. - Gentle warming of the solution may help, but be cautious of compound stability at elevated temperatures. |
| Difficulty with high concentrations | Exceeding the solubility limit of the formulation. | - Refer to the formulation table for achievable concentrations. For higher doses, it may be necessary to increase the dosing volume if tolerated by the animal model. - Consider alternative formulations designed for higher concentrations if available in the literature for similar compounds. |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a general workflow for addressing solubility issues.
References
Species-specific differences in PF-915275 potency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-915275, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, selective, and orally active inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] This enzyme is responsible for the intracellular conversion of inactive cortisone to the active glucocorticoid, cortisol. By inhibiting 11β-HSD1, this compound reduces local cortisol concentrations in tissues where the enzyme is expressed, such as the liver and adipose tissue.
Q2: I am observing lower than expected potency in my experiments. What could be the reason?
A2: One of the most critical factors to consider is the species of your experimental model. This compound exhibits significant species-specific differences in its potency. It is highly potent against human 11β-HSD1 but shows considerably lower potency against the rodent enzyme. Ensure that the expected potency aligns with the species you are using. Refer to the data in Table 1 for more details.
Q3: Can I use this compound to inhibit 11β-HSD2?
A3: No, this compound is highly selective for 11β-HSD1. It shows minimal inhibition of 11β-HSD2, with only 1.5% inhibition observed at a concentration of 10 μM.[1][2]
Q4: What are the key signaling pathways affected by this compound?
A4: The primary signaling pathway affected by this compound is the glucocorticoid activation pathway. By inhibiting 11β-HSD1, this compound blocks the conversion of cortisone to cortisol, thereby reducing the activation of the glucocorticoid receptor (GR) by locally produced cortisol. This can impact downstream processes such as adipogenesis and glucose metabolism.
Data Presentation
Table 1: Species-Specific Potency of this compound
| Species | Assay Type | Cell/Enzyme Source | Potency (EC50/Ki) | Reference(s) |
| Human | Enzyme Inhibition (Ki) | Recombinant 11β-HSD1 | 2.3 nM | [1] |
| Human | Cell-based (EC50) | HEK293 cells | 15 nM | [1] |
| Human | Cell-based (EC50) | Primary hepatocytes | 20 nM | [1] |
| Monkey | Cell-based (EC50) | Primary hepatocytes | 100 nM | [1] |
| Rat | Cell-based (EC50) | FAO hepatoma cells | 14,500 nM | [1] |
Experimental Protocols
Protocol 1: Whole-Cell Cortisol Conversion Assay
This protocol is designed to assess the potency of this compound in a whole-cell system by measuring the conversion of cortisone to cortisol.
Materials:
-
Cells expressing the 11β-HSD1 of the desired species (e.g., primary hepatocytes, HEK293 cells transfected with the 11β-HSD1 gene).
-
Cell culture medium and supplements.
-
This compound stock solution (in DMSO).
-
Cortisone (substrate).
-
Cortisol standard.
-
Cortisol ELISA kit.
-
Multi-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Culture: Culture the cells under appropriate conditions (e.g., 37°C, 5% CO2) until they reach the desired confluency.
-
Inhibitor Pre-incubation: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO). Pre-incubate for 30-60 minutes.
-
Substrate Addition: Add cortisone to each well at a final concentration appropriate for the cell type and enzyme kinetics (typically in the nanomolar to low micromolar range).
-
Incubation: Incubate the plate for a predetermined time (e.g., 4-24 hours) to allow for the enzymatic conversion of cortisone to cortisol.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
Cortisol Measurement: Measure the concentration of cortisol in the collected supernatants using a cortisol ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of cortisol production for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors during reagent addition, edge effects in the plate. | Ensure uniform cell seeding. Use calibrated pipettes and be consistent with pipetting technique. Avoid using the outer wells of the plate or fill them with sterile medium/PBS. |
| Low or no cortisol production in control wells | Low 11β-HSD1 expression in cells, insufficient incubation time, substrate degradation. | Confirm 11β-HSD1 expression in your cell line. Optimize the incubation time. Ensure the stability of the cortisone solution. |
| Inconsistent results with this compound | Issues with compound solubility or stability, incorrect dilutions. | Prepare fresh dilutions of this compound for each experiment. Ensure the compound is fully dissolved in DMSO before further dilution in aqueous media. |
| High background in ELISA | Insufficient washing, non-specific binding, contaminated reagents. | Follow the ELISA kit's washing protocol carefully. Use the recommended blocking buffers. Ensure all reagents are fresh and properly stored. |
| Observed potency does not match literature values | Species mismatch: Using a rodent cell line and expecting human potency. Assay conditions: Differences in substrate concentration, cell density, or incubation time. | Crucially, verify the species of your cell line and compare your results to the corresponding species-specific data (see Table 1). Standardize and report all assay conditions to ensure reproducibility. |
References
Interpreting dose-response curves for PF-915275
Welcome to the technical support center for PF-915275, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources.
Interpreting Dose-Response Curves for this compound
A critical aspect of working with this compound is understanding its dose-response relationship. This section provides quantitative data and insights to help you design and interpret your experiments accurately.
Data Presentation: Potency and Efficacy of this compound
The following tables summarize the key in vitro and in vivo efficacy data for this compound.
| Parameter | Value | Species/Cell Line | Notes |
| K i | 2.3 nM | Human 11β-HSD1 | Potent inhibitor of the human enzyme.[1][2] |
| EC 50 | 15 nM | HEK293 cells (overexpressing human 11β-HSD1) | Inhibition of cortisone to cortisol conversion.[1][2] |
| EC 50 | 20 nM | Primary human hepatocytes | Inhibition of cortisone to cortisol conversion.[2] |
| EC 50 | 100 nM | Primary monkey hepatocytes | Species-dependent potency observed.[2] |
| EC 50 | 14,500 nM | Rat FAO hepatoma cells | Poor inhibitor of the rat enzyme.[2] |
| Selectivity | >1000-fold | 11β-HSD1 vs 11β-HSD2 | Displays little activity at 11β-HSD2 (1.5% inhibition at 10 µM).[1] |
Table 1: In Vitro Efficacy of this compound
| Animal Model | Dose | Effect |
| Cynomolgus Monkeys | 1 and 3 mg/kg (oral) | Significantly lowered plasma insulin levels by 54% and 60%, respectively.[2] |
| Rat | 0.36 mg/kg/day (oral gavage) for 4 weeks | Alleviated nonylphenol-induced hyperadrenalism and adiposity.[3] |
Table 2: In Vivo Efficacy of this compound
Comparison with Other Selective 11β-HSD1 Inhibitors
This table provides a comparative overview of this compound and other selective 11β-HSD1 inhibitors.
| Inhibitor | Target | IC50/Ki | Selectivity vs 11β-HSD2 | Key Features |
| This compound | Human 11β-HSD1 | Ki = 2.3 nM | >1000-fold | Orally active, potent inhibitor.[1] |
| Carbenoxolone | 11β-HSD1 and 11β-HSD2 | - | Non-selective | Early, non-selective inhibitor; used in initial clinical studies.[4][5] |
| BVT 2733 | Mouse 11β-HSD1 | IC50 = 96 nM | - | More potent against the mouse enzyme than the human enzyme (IC50 = 3341 nM).[6] |
| AZD 4017 | Human 11β-HSD1 | IC50 = 7 nM | - | Potent and selective inhibitor.[6] |
| Compound C (AstraZeneca) | 11β-HSD1 | IC50 = 0.07 µM | - | High doses showed off-target effects on body weight and food intake.[7] |
| MK-0916 | 11β-HSD1 | - | - | Showed modest effects in clinical trials.[7] |
Table 3: Comparison of Selective 11β-HSD1 Inhibitors
Experimental Protocols
Detailed methodologies are crucial for reproducible results. This section provides protocols for key experiments involving this compound.
11β-HSD1 Enzyme Activity Assay (In Vitro)
This protocol is adapted from studies measuring the conversion of cortisone to cortisol.
Materials:
-
This compound
-
Cell lysates or purified 11β-HSD1 enzyme
-
Cortisone (substrate)
-
NADPH (cofactor)
-
Assay buffer (e.g., Tris-HCl with EDTA and glycerol)
-
Scintillation fluid (if using radiolabeled substrate)
-
Microplate reader or liquid scintillation counter
Procedure:
-
Prepare a stock solution of this compound in DMSO. The compound is soluble up to 100 mM in DMSO.[1]
-
Prepare serial dilutions of this compound in assay buffer to create a dose-response curve.
-
In a microplate, add the cell lysate or purified enzyme.
-
Add the different concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate (cortisone) and cofactor (NADPH). If using a radiolabeled substrate, include it in this step.
-
Incubate for a specific time (e.g., 60-90 minutes) at 37°C.[8]
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Quantify the amount of cortisol produced. This can be done using various methods, such as ELISA, LC-MS/MS, or by measuring radioactivity if a radiolabeled substrate was used.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the EC50 value.
Adipocyte Differentiation Assay
This protocol is for assessing the effect of this compound on the differentiation of preadipocytes.
Materials:
-
Human preadipocytes (e.g., from Cell Applications)
-
Preadipocyte growth medium
-
Adipocyte differentiation medium (containing insulin, dexamethasone, IBMX, and a PPARγ agonist like rosiglitazone)
-
This compound
-
Oil Red O staining solution
-
Formalin (for cell fixation)
-
Isopropanol (for dye elution)
Procedure:
-
Culture human preadipocytes in growth medium until they reach confluence.
-
Induce differentiation by replacing the growth medium with adipocyte differentiation medium.
-
Treat the cells with different concentrations of this compound during the differentiation period. Include a vehicle control.
-
Maintain the cells in differentiation medium, changing the medium every 2-3 days, for a period of 10-14 days.
-
After the differentiation period, assess lipid accumulation by Oil Red O staining:
-
Wash the cells with PBS.
-
Fix the cells with 10% formalin for at least 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O working solution for 10-20 minutes.
-
Wash with water to remove excess stain.
-
-
Visually assess lipid droplet formation under a microscope.
-
For quantitative analysis, elute the Oil Red O stain with isopropanol and measure the absorbance at a specific wavelength (e.g., 490-520 nm).
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause | Solution |
| Low or no inhibition of 11β-HSD1 activity | Incorrect species: this compound is a poor inhibitor of rodent 11β-HSD1. | Ensure you are using human or monkey cells/enzymes for your experiments.[2] |
| Degraded compound: Improper storage can lead to loss of potency. | Store lyophilized compound at -20°C and solutions at -20°C for up to one month. Avoid multiple freeze-thaw cycles.[9] | |
| Insufficient cofactor: NADPH is required for 11β-HSD1 reductase activity. | Ensure your assay buffer contains an adequate concentration of NADPH. | |
| Variability in dose-response curves | Solubility issues: this compound has low aqueous solubility. | Prepare a high-concentration stock solution in DMSO and dilute it in your assay medium immediately before use. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects. |
| Inconsistent cell density or enzyme concentration. | Ensure consistent cell seeding density and enzyme concentration across all wells of your assay plate. | |
| Unexpected off-target effects | High concentrations: While highly selective, very high concentrations of any inhibitor may lead to off-target effects. | Use the lowest effective concentration of this compound as determined by your dose-response experiments. Some studies on other 11β-HSD1 inhibitors have reported off-target effects at high doses.[7] |
| Cell-specific context: The cellular environment can influence drug activity. | Consider the specific cell type and its expression profile of other enzymes and receptors. | |
| Difficulty in observing in vivo effects | Pharmacokinetic properties: The compound's absorption, distribution, metabolism, and excretion (ADME) profile can influence its efficacy in vivo. | Refer to published pharmacokinetic data for this compound in relevant animal models to optimize dosing and administration routes.[2] |
| Complex biological system: In vivo responses are influenced by numerous factors. | Carefully design your in vivo studies with appropriate controls and endpoints. Consider the interplay of different tissues and hormonal regulation. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1] This enzyme is responsible for the conversion of inactive cortisone to active cortisol within cells, thereby amplifying local glucocorticoid action. By inhibiting 11β-HSD1, this compound reduces intracellular cortisol levels in key metabolic tissues like the liver and adipose tissue.[3][10]
Q2: How should I store this compound? A2: Lyophilized this compound should be stored at -20°C and is stable for up to 36 months.[9] Stock solutions in DMSO should be stored at -20°C and used within one month. It is recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles.[9]
Q3: What is the solubility of this compound? A3: this compound is soluble in DMSO up to 100 mM.[1] It has low aqueous solubility. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it into the aqueous culture medium immediately before use.
Q4: Can I use this compound in rodent models? A4: this compound is a significantly less potent inhibitor of rodent 11β-HSD1 compared to the human and monkey enzymes.[2] Therefore, it may not be the ideal choice for studies in rats or mice if the goal is to achieve potent 11β-HSD1 inhibition. Consider using an inhibitor with better potency for the rodent enzyme, such as BVT 2733 for mouse studies.[6]
Q5: What are the expected downstream effects of this compound treatment? A5: By inhibiting 11β-HSD1 and reducing intracellular cortisol, this compound has been shown to interfere with adipogenesis pathways. This includes decreasing the expression of PPARγ (a key regulator of adipogenesis) and enhancing the expression of PPARα.[3][10] These effects can lead to reduced lipid accumulation in adipocytes.
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes can aid in understanding the effects of this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An inhibitor of 11-β hydroxysteroid dehydrogenase type 1 (PF915275) alleviates nonylphenol-induced hyperadrenalism and adiposity in rat and human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 11β-Hydroxysteroid dehydrogenase type 1 - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. adooq.com [adooq.com]
- 10. An inhibitor of 11-β hydroxysteroid dehydrogenase type 1 (PF915275) alleviates nonylphenol-induced hyperadrenalism and adiposity in rat and human cells - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of PF-915275 in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of PF-915275 in experimental settings. The information is presented in a question-and-answer format with troubleshooting guides to address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and highly selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] This enzyme is responsible for the intracellular conversion of inactive cortisone to the active glucocorticoid, cortisol. By inhibiting 11β-HSD1, this compound effectively reduces the local concentration of cortisol in tissues where the enzyme is expressed, such as adipose tissue and the liver.
Q2: Are the observed effects on adipogenesis and steroid hormone pathways considered off-target effects?
The effects of this compound on pathways regulating adipogenesis and adrenal corticoid synthesis are generally considered to be consequences of its on-target inhibition of 11β-HSD1, rather than direct off-target effects. For instance, studies have shown that this compound can alleviate nonylphenol-induced hyperadrenalism and adiposity by modulating the expression of PPARα and PPARγ, and reducing the activity of enzymes like 11β-hydroxylase and aldosterone synthase.[3][4][5][6] These are downstream effects of altering glucocorticoid signaling.
Q3: How selective is this compound for 11β-HSD1 over its isoform, 11β-HSD2?
This compound demonstrates high selectivity for 11β-HSD1. At a concentration of 10 μM, it shows only 1.5% inhibition of 11β-HSD2.[1] This is a critical feature, as non-selective inhibition of 11β-HSD2 can lead to undesirable side effects.
Q4: Is there any publicly available data from broad kinase screening or a comprehensive selectivity panel for this compound?
Currently, there is no publicly available data from extensive kinase screens or broad selectivity panels for this compound. The available literature primarily focuses on its high selectivity for 11β-HSD1 over 11β-HSD2.[1] While early clinical trials indicated that the compound was generally safe and well-tolerated, they were halted due to formulation issues, not reported off-target effects.[4]
Q5: What should I do if I observe an unexpected phenotype in my experiment after using this compound?
If you observe an unexpected phenotype, it is crucial to systematically determine its origin. The effect could be a novel on-target consequence of 11β-HSD1 inhibition in your specific model system, a true off-target effect, or an experimental artifact. The troubleshooting guides below provide a framework for investigating such findings.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound based on available data.
| Parameter | Species/System | Value | Reference |
| Ki (11β-HSD1) | Human | 2.3 nM | [1] |
| EC50 (11β-HSD1) | Human (HEK293 cells) | 15 nM | [1] |
| EC50 (11β-HSD1) | Human (primary hepatocytes) | 20 nM | [1] |
| EC50 (11β-HSD1) | Monkey (primary hepatocytes) | 100 nM | [1] |
| EC50 (11β-HSD1) | Rat (FAO hepatoma cells) | 14,500 nM | [1] |
| Inhibition of 11β-HSD2 | Human | 1.5% at 10 μM | [1] |
Visualized Signaling Pathway and Workflows
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected experimental outcomes.
Caption: Conceptual diagram of on-target, off-target, and non-specific effects.
Troubleshooting Guides
Guide 1: Unexpected Phenotype Observed After this compound Treatment
Issue: You have observed a cellular or physiological effect that is not previously reported in the literature for this compound.
Troubleshooting Steps:
-
Confirm the Phenotype:
-
Reproducibility: Repeat the experiment under identical conditions to ensure the observation is consistent.
-
Dose-Response: Perform a dose-response curve with this compound. A clear dose-dependent effect suggests a specific pharmacological interaction.
-
-
Rule Out Experimental Artifacts:
-
Vehicle Control: Ensure that the vehicle (e.g., DMSO) used to dissolve this compound does not cause the observed effect on its own.
-
Cytotoxicity: At higher concentrations, small molecules can induce non-specific cytotoxicity. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to confirm that the observed phenotype is not a result of cell death.
-
-
Test the On-Target Hypothesis:
-
Use a Different 11β-HSD1 Inhibitor: If the phenotype is due to the inhibition of 11β-HSD1, a structurally unrelated inhibitor of the same target should reproduce the effect.
-
Target Knockdown: Use siRNA or shRNA to reduce the expression of 11β-HSD1. If this mimics the effect of this compound, it strongly suggests the phenotype is on-target.
-
Rescue Experiment: If possible, "rescue" the phenotype by adding back the product of the enzymatic reaction (cortisol) to the system.
-
-
Investigate a Potential Off-Target Effect:
-
If the above steps suggest the effect is not on-target, a true off-target interaction is possible.
-
Consult a Screening Service: The most direct way to identify potential off-targets is to submit this compound to a commercial service for broad kinase or receptor screening.
-
Competitive Binding Assays: If you have a hypothesis about a potential off-target, you can perform competitive binding assays with a known ligand for that target.
-
Guide 2: Discrepancy in Kinase Inhibition Assay Results
Issue: You are not observing the expected potency of this compound in your in-house 11β-HSD1 inhibition assay.
Troubleshooting Steps:
-
Verify Reagent Quality:
-
This compound Integrity: Confirm the purity and integrity of your this compound stock.
-
Enzyme Activity: Ensure that your recombinant 11β-HSD1 enzyme is active and that the substrate (cortisone) is of high quality.
-
-
Check Assay Conditions:
-
Substrate Concentration: The IC50 value of a competitive inhibitor is dependent on the substrate concentration. Ensure your substrate concentration is at or below the Km of the enzyme for accurate Ki determination.
-
Incubation Time: Ensure that the pre-incubation time of the enzyme with the inhibitor and the reaction time are appropriate and consistent.
-
-
Species Specificity:
-
This compound shows significant species-dependent differences in potency. It is much less potent against the rat 11β-HSD1 compared to the human enzyme.[1] Ensure you are using the correct species' enzyme for your assay.
-
Experimental Protocols
Protocol 1: In Vitro 11β-HSD1 Activity Assay (General)
This protocol provides a general framework for measuring 11β-HSD1 activity in a cellular context.
-
Cell Culture: Plate cells known to express 11β-HSD1 (e.g., human primary hepatocytes, HEK293 cells overexpressing the enzyme) in a suitable format (e.g., 96-well plate).
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound (and a vehicle control) for 1-2 hours.
-
Substrate Addition: Add the substrate, cortisone (e.g., at a final concentration of 100-500 nM), to the cells.
-
Reaction Incubation: Incubate for a defined period (e.g., 4-24 hours) at 37°C.
-
Sample Collection: Collect the cell culture supernatant.
-
Cortisol Detection: Measure the concentration of cortisol produced using a specific and sensitive method, such as a cortisol ELISA kit or LC-MS/MS.
-
Data Analysis: Plot the cortisol concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: Western Blot for Key Pathway Proteins
This protocol allows for the analysis of protein expression changes downstream of 11β-HSD1 inhibition.
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., PPARγ, FASN, 11β-HSD1) overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize them to the loading control to compare protein expression levels across different treatment groups.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. researchgate.net [researchgate.net]
- 4. Modulation of 11beta-hydroxysteroid dehydrogenase (11betaHSD) activity biomarkers and pharmacokinetics of PF-00915275, a selective 11betaHSD1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An inhibitor of 11-β hydroxysteroid dehydrogenase type 1 (PF915275) alleviates nonylphenol-induced hyperadrenalism and adiposity in rat and human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An inhibitor of 11-β hydroxysteroid dehydrogenase type 1 (PF915275) alleviates nonylphenol-induced hyperadrenalism and adiposity in rat and human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PF-915275 Incubation Time in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of PF-915275, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] 11β-HSD1 is an enzyme that primarily converts inactive cortisone to active cortisol within cells, thereby amplifying local glucocorticoid action.[3] this compound binds to 11β-HSD1 with high affinity, inhibiting this conversion and thus reducing intracellular cortisol levels. This modulation of local glucocorticoid signaling can impact various physiological processes, including adipogenesis and inflammation.
Q2: What are the key downstream signaling pathways affected by this compound?
By inhibiting 11β-HSD1, this compound primarily impacts the glucocorticoid signaling pathway. Reduced intracellular cortisol levels lead to decreased activation of the glucocorticoid receptor (GR). This, in turn, can influence the expression of numerous target genes. Notably, this compound has been shown to affect adipogenesis by modulating the expression of peroxisome proliferator-activated receptors (PPARs), specifically increasing PPARα and decreasing PPARγ expression.[4]
Q3: What is the recommended starting concentration range for this compound in cell-based assays?
The optimal concentration of this compound will vary depending on the cell type and the specific assay. However, based on its reported potency, a starting range of 10 nM to 1 µM is recommended for most cell-based experiments. The EC50 of this compound for inhibiting cortisone to cortisol conversion has been reported to be in the low nanomolar range in various cell lines.[5] A dose-response experiment is crucial to determine the optimal concentration for your specific experimental setup.
Q4: How does incubation time affect the efficacy of this compound?
Incubation time is a critical parameter that influences the observed effect of this compound. Shorter incubation times may be sufficient to observe direct enzymatic inhibition, while longer incubation periods are often necessary to detect downstream effects on gene expression, protein levels, and cellular phenotypes. The optimal incubation time needs to be empirically determined for each specific assay.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the microplate. | Ensure a homogeneous cell suspension, use calibrated pipettes, and consider not using the outer wells of the plate or filling them with sterile media to minimize evaporation.[2] |
| No observable effect of this compound | Incubation time is too short, inhibitor concentration is too low, or the cell line has low 11β-HSD1 expression. | Increase the incubation time (e.g., perform a time-course experiment), test a higher concentration range of this compound, and verify the expression of 11β-HSD1 in your cell line via qPCR or Western blot. |
| Inconsistent dose-response curve | Suboptimal incubation time, leading to a narrow therapeutic window or time-dependent effects. | Perform a time-course experiment at a few key concentrations to understand the kinetics of the response. This will help in selecting an optimal endpoint where the dose-response is clear and reproducible. |
| Cell toxicity observed at higher concentrations | Off-target effects or prolonged incubation leading to cellular stress. | Reduce the incubation time or the concentration of this compound. Perform a cell viability assay (e.g., MTT or LDH) to determine the cytotoxic concentration range for your specific cell line and incubation period. |
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time for 11β-HSD1 Inhibition
This protocol outlines a time-course experiment to determine the optimal incubation time of this compound for inhibiting 11β-HSD1 activity in a cell-based assay.
Materials:
-
Cells expressing 11β-HSD1 (e.g., 3T3-L1 preadipocytes, primary hepatocytes)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Cortisone solution
-
Cortisol ELISA kit or LC-MS/MS for cortisol quantification
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase throughout the experiment.
-
Cell Culture: Incubate the cells overnight to allow for attachment.
-
This compound Treatment: Treat the cells with a fixed, effective concentration of this compound (e.g., 100 nM) and a vehicle control (DMSO).
-
Incubation: Incubate the plates for a range of time points (e.g., 1, 4, 8, 12, 24, and 48 hours).
-
Substrate Addition: At each time point, add cortisone to the wells to a final concentration of 1 µM.
-
Substrate Incubation: Incubate for a short period (e.g., 30-60 minutes) to allow for the conversion of cortisone to cortisol.
-
Sample Collection: Collect the cell culture supernatant.
-
Cortisol Quantification: Measure the cortisol concentration in the supernatant using a cortisol ELISA kit or LC-MS/MS.
-
Data Analysis: Plot the percentage of cortisol inhibition by this compound against the incubation time to determine the time point at which maximum and stable inhibition is achieved.
Protocol 2: Time-Course Analysis of this compound on Gene Expression
This protocol describes how to assess the effect of different this compound incubation times on the expression of target genes (e.g., PPARA, PPARG).
Materials:
-
Cells of interest (e.g., preadipocytes)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes and a housekeeping gene
-
qPCR master mix and instrument
Procedure:
-
Cell Seeding and Culture: Seed and culture cells as described in Protocol 1.
-
This compound Treatment: Treat cells with an effective concentration of this compound and a vehicle control.
-
Incubation: Incubate the plates for a series of time points (e.g., 4, 8, 12, 24, 48, and 72 hours).
-
Cell Lysis and RNA Extraction: At each time point, lyse the cells and extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR Analysis: Perform qPCR to quantify the relative expression levels of the target genes, normalized to a stable housekeeping gene.
-
Data Analysis: Calculate the fold change in gene expression for each time point relative to the vehicle control. Plot the fold change against the incubation time to observe the temporal effect of this compound on gene expression.
Data Presentation
Table 1: Hypothetical Time-Dependent Effect of this compound on 11β-HSD1 Activity and Gene Expression
| Incubation Time (hours) | % Cortisol Inhibition (at 100 nM this compound) | PPARA mRNA Fold Change | PPARG mRNA Fold Change |
| 1 | 85 ± 5 | 1.1 ± 0.2 | 0.9 ± 0.1 |
| 4 | 92 ± 4 | 1.5 ± 0.3 | 0.7 ± 0.1 |
| 8 | 95 ± 3 | 2.1 ± 0.4 | 0.5 ± 0.05 |
| 12 | 96 ± 2 | 2.5 ± 0.5 | 0.4 ± 0.05 |
| 24 | 94 ± 4 | 2.3 ± 0.4 | 0.4 ± 0.06 |
| 48 | 91 ± 6 | 1.8 ± 0.3 | 0.5 ± 0.08 |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the experimental conditions.
Visualizations
Caption: Mechanism of action of this compound in the glucocorticoid signaling pathway.
Caption: Downstream effects of this compound on PPAR signaling and adipogenesis.
Caption: Experimental workflow for optimizing this compound incubation time.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. An inhibitor of 11-β hydroxysteroid dehydrogenase type 1 (PF915275) alleviates nonylphenol-induced hyperadrenalism and adiposity in rat and human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding Graphics Contrast [w3c.github.io]
Troubleshooting unexpected results with 11β-HSD1 inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors.
Troubleshooting Guides
In Vitro Experiments
Question: My 11β-HSD1 inhibitor shows high potency in an enzyme assay but low activity in a cell-based assay. What could be the issue?
Answer: This discrepancy is a common challenge and can arise from several factors:
-
Cell Permeability: The inhibitor may have poor membrane permeability, preventing it from reaching the intracellular enzyme. Consider performing a cell permeability assay (e.g., PAMPA) to assess this.
-
Cellular Efflux: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell. Co-incubation with a known efflux pump inhibitor can help diagnose this issue.
-
Metabolic Instability: The inhibitor could be rapidly metabolized by the cells into an inactive form. Analyze the cell culture medium and cell lysate using LC-MS/MS to identify potential metabolites.
-
Cofactor Availability: 11β-HSD1 activity in cells is dependent on the availability of the cofactor NADPH, which is supplied by the pentose phosphate pathway. Ensure your cell culture conditions support robust metabolic activity.[1][2]
Question: I am observing inconsistent results in my 11β-HSD1 enzyme activity assays. What are the potential sources of variability?
Answer: Inconsistent results in enzyme assays can stem from several experimental variables:
-
Substrate and Cofactor Concentration: Ensure that the concentrations of cortisone (or 11-dehydrocorticosterone for rodents) and NADPH are optimized and consistent across experiments. The enzyme kinetics can be sensitive to substrate and cofactor levels.
-
Enzyme Preparation: The source and purity of the 11β-HSD1 enzyme (e.g., recombinant protein, tissue microsomes) can significantly impact activity. Ensure consistent preparation methods and perform quality control checks on each batch.
-
Assay Conditions: Factors such as incubation time, temperature, and pH must be strictly controlled. Minor variations can lead to significant differences in measured activity.
-
Inhibitor Solubility: Poor solubility of the test compound can lead to inaccurate concentration measurements and variable inhibition. Verify the solubility of your inhibitor in the assay buffer.
In Vivo Experiments
Question: My 11β-HSD1 inhibitor is effective in vitro but shows limited efficacy in my animal model of metabolic disease. Why might this be?
Answer: The transition from in vitro to in vivo efficacy is complex. Several factors can contribute to a lack of in vivo activity:
-
Pharmacokinetics: The inhibitor may have poor oral bioavailability, rapid clearance, or a short half-life, resulting in insufficient exposure at the target tissue. A full pharmacokinetic profile is essential to understand the drug's behavior in vivo.
-
Tissue Distribution: The inhibitor may not adequately penetrate the target tissues (e.g., liver, adipose tissue, brain).[3] Measuring compound concentrations in target tissues is crucial.
-
Off-Target Effects: At higher doses required for efficacy, the inhibitor might engage off-target molecules, leading to unexpected or counteracting physiological effects.[3] Testing in 11β-HSD1 knockout mice can help differentiate between on-target and off-target effects.[3]
-
Dose-Dependent Effects: Some studies have shown that significant metabolic benefits are only observed at very high doses of 11β-HSD1 inhibitors, even when lower doses achieve substantial enzyme inhibition.[3] This suggests a complex dose-response relationship that may involve central nervous system effects at higher concentrations.[3]
Question: I am observing unexpected weight loss and reduced food intake in my animal studies, even at doses that cause only modest improvements in glycemic control. What could explain this?
Answer: This phenomenon has been reported and may be attributed to off-target effects of the inhibitor.[3] Studies using 11β-HSD1 knockout mice have shown that some inhibitors can still cause reductions in body weight and food intake, indicating an 11β-HSD1-independent mechanism.[3] Potential explanations include central nervous system effects that regulate appetite. Careful monitoring of animal behavior and food consumption is important.
Frequently Asked Questions (FAQs)
Q1: What are the key differences between 11β-HSD1 and 11β-HSD2, and why is selectivity important for inhibitors?
A1: 11β-HSD1 primarily acts as a reductase, converting inactive cortisone to active cortisol, thus amplifying glucocorticoid action in tissues like the liver and adipose tissue.[1] In contrast, 11β-HSD2 is a dehydrogenase that inactivates cortisol to cortisone, protecting mineralocorticoid receptors in tissues like the kidney from excessive glucocorticoid activation.[1] Selective inhibition of 11β-HSD1 is crucial to avoid the side effects associated with 11β-HSD2 inhibition, such as hypertension and hypokalemia, which result from illicit activation of the mineralocorticoid receptor by cortisol.[4][5]
Q2: Can inhibition of 11β-HSD1 affect androgen metabolism?
A2: Yes, emerging evidence suggests that 11β-HSD1 is also involved in the metabolism of 11-oxygenated androgens. Inhibition of 11β-HSD1 can lead to an increase in the production of potent androgens like 11-ketotestosterone. This could have unintended consequences, particularly in female subjects, and may offset some of the beneficial metabolic effects of reduced glucocorticoid activation.
Q3: Why have many 11β-HSD1 inhibitors shown disappointing results in clinical trials despite promising preclinical data?
A3: The translation from preclinical models to human clinical trials has been challenging for several reasons. Modest efficacy has been observed in humans, often requiring high doses to achieve significant improvements in glycemic control and body weight.[3] Additionally, concerns about off-target effects and the complex interplay between glucocorticoid and androgen metabolism may contribute to the difficulties in demonstrating a clear and robust clinical benefit.[3] Furthermore, tachyphylaxis (loss of drug effect over time) has been observed in humans and rats but not in mice, suggesting species-specific differences in the response to continuous inhibition.[6]
Quantitative Data Summary
Table 1: In Vitro Potency of Select 11β-HSD1 Inhibitors
| Compound | IC50 (nM) | Assay Type | Reference |
| Compound C | 70 | Enzyme Assay | [3] |
| MK-0916 | - | - | [3] |
| Carbenoxolone | 300 | Cell-based Assay | [7] |
| BI 187004 | - | - | [8] |
Table 2: In Vivo Efficacy of Select 11β-HSD1 Inhibitors in Animal Models
| Compound | Animal Model | Dose | Key Metabolic Effects | Reference |
| Compound C | High-Fat Diet-fed Mice | 200 mg/kg/day | 17% reduction in body weight, 28% reduction in food intake, 22% reduction in glucose.[3] | [3] |
| Compound 544 | Diet-Induced Obese Mice | 20 mg/kg twice daily | 7% reduction in body weight, 12.1% reduction in food intake.[9] | [9] |
| KR-67500 | DIO-C57BL/6 mice | 50 mg/kg | 80-90% inhibition in liver, 80% in adipose tissue.[10] | [10] |
| INU-101 | C57BL/6J mice | 45 mg/kg | 56.8% inhibition in liver, 38.3% in adipose tissue.[10] | [10] |
Experimental Protocols
Protocol 1: In Vitro 11β-HSD1 Enzyme Activity Assay (Microsomal)
-
Prepare Microsomes: Isolate liver or adipose tissue microsomes from the species of interest according to standard protocols. Determine the total protein concentration using a Bradford or BCA assay.
-
Assay Buffer: Prepare an assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Reaction Mixture: In a microplate well, combine the following:
-
Microsomal protein (e.g., 10-20 µg)
-
NADPH (e.g., 200 µM)
-
Test inhibitor at various concentrations (or vehicle control)
-
-
Initiate Reaction: Add the substrate, cortisone (e.g., 50 nM), often including a radiolabeled tracer like [³H]cortisone for detection.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., ice-cold methanol or a solution containing a potent inhibitor like carbenoxolone).
-
Detection: Separate the substrate (cortisone) from the product (cortisol) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Quantify the amount of cortisol produced using a scintillation counter (for radiolabeled substrate) or LC-MS/MS.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based 11β-HSD1 Activity Assay
-
Cell Culture: Plate cells that endogenously express 11β-HSD1 (e.g., 3T3-L1 adipocytes, primary hepatocytes) or cells engineered to overexpress the enzyme in a suitable culture plate.
-
Compound Treatment: Once the cells are at the desired confluency or differentiation state, replace the medium with fresh medium containing the test inhibitor at various concentrations (or vehicle control). Pre-incubate for a specified time (e.g., 1 hour).
-
Substrate Addition: Add cortisone to the medium at a final concentration appropriate for the cell type (e.g., 100-500 nM).
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for a suitable period (e.g., 4-24 hours).
-
Sample Collection: Collect the cell culture supernatant.
-
Detection: Measure the concentration of cortisol in the supernatant using a specific ELISA kit or by LC-MS/MS.
-
Data Analysis: Normalize the cortisol production to a measure of cell viability (e.g., MTT assay) if necessary. Calculate the percent inhibition and determine the IC50 value.
Protocol 3: In Vivo Study in a Diet-Induced Obesity (DIO) Mouse Model
-
Animal Model: Use a mouse strain susceptible to diet-induced obesity (e.g., C57BL/6J). Feed the mice a high-fat diet for a sufficient period (e.g., 8-12 weeks) to induce obesity and insulin resistance.
-
Acclimatization and Baseline Measurements: Acclimatize the animals to handling and measure baseline body weight, food intake, and fasting blood glucose.
-
Drug Administration: Administer the 11β-HSD1 inhibitor or vehicle control daily via an appropriate route (e.g., oral gavage, formulated in diet).
-
Monitoring:
-
Body Weight and Food Intake: Measure daily or several times per week.
-
Glycemic Control: Perform periodic fasting blood glucose measurements and an oral glucose tolerance test (OGTT) at the end of the study.
-
-
Terminal Procedures: At the end of the treatment period, collect blood for analysis of plasma parameters (e.g., insulin, lipids). Collect target tissues (liver, adipose tissue) for ex vivo analysis of 11β-HSD1 activity and inhibitor concentration.
-
Ex Vivo Activity Assay: Prepare tissue homogenates or microsomes from the collected tissues and perform an enzyme activity assay as described in Protocol 1 to confirm target engagement.
-
Data Analysis: Analyze the changes in body weight, food intake, and metabolic parameters between the inhibitor-treated and vehicle-treated groups using appropriate statistical tests.
Visualizations
Caption: Glucocorticoid Receptor Signaling Pathway.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Continuous inhibition of 11β-hydroxysteroid dehydrogenase type I in adipose tissue leads to tachyphylaxis in humans and rats but not in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective Inhibition of 11beta-Hydroxysteroiddehydrogenase-1 with BI 187004 in Patients with Type 2 Diabetes and Overweight or Obesity: Safety, Pharmacokinetics, and Pharmacodynamics After Multiple Dosing Over 14 Days - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Control Experiments for Validating PF-915275 Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PF-915275, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The information is designed to assist researchers, scientists, and drug development professionals in designing robust experiments and interpreting their results accurately.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2][3][4] Its primary mechanism of action is to block the conversion of inactive cortisone to active cortisol (corticosterone in rodents) within cells, thereby reducing local glucocorticoid levels.[5]
Q2: What are the key applications of this compound in research?
A2: this compound is primarily used to investigate the role of 11β-HSD1 in various physiological and pathophysiological processes, including metabolic syndrome, obesity, type 2 diabetes, and inflammation.[6][7] It has been shown to alleviate nonylphenol-induced hyperadrenalism and adiposity in rat and human cells.[1]
Q3: How can I be sure that the observed effects in my experiment are due to the inhibition of 11β-HSD1 by this compound?
A3: To ensure the effects are on-target, a series of control experiments are crucial. These include using positive and negative controls, assessing target engagement, and employing genetic models where possible. The troubleshooting guides below provide detailed examples.
Q4: What are potential off-target effects of this compound?
A4: While this compound is highly selective for 11β-HSD1 over 11β-HSD2, like all small molecule inhibitors, off-target effects are possible.[1][2][3] As this compound contains a sulfonamide group, it is important to be aware of the potential for off-target effects associated with this chemical class, although non-antibiotic sulfonamides are generally considered less likely to cause severe reactions.[8][9][10] Researchers should consider counter-screening against a panel of relevant receptors and enzymes.
Q5: Is there a known interaction between this compound and the TGF-β/Smad7 pathway?
A5: Currently, there is no direct evidence in the public domain to suggest a direct interaction between this compound and Smad7 or the TGF-β signaling pathway. Smad7 is an inhibitory Smad that plays a role in regulating TGF-β signaling.[11][12][13] If your research suggests a link, it would be a novel finding and would require rigorous validation to distinguish from the known effects of 11β-HSD1 inhibition.
Troubleshooting Guides
Issue 1: Unexpected or inconsistent results in cell-based assays.
This guide will help you troubleshoot common issues in cell-based experiments with this compound.
Experimental Workflow for Cell-Based Assays
Caption: Workflow for a typical cell-based experiment with this compound and essential controls.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Inactivity | Verify Compound Integrity: Confirm the correct storage and handling of this compound. Test a fresh batch of the compound. | A fresh batch of this compound should elicit the expected biological response. |
| Suboptimal Concentration | Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and endpoint. | Identification of the EC50 or IC50, allowing for the use of an effective concentration in subsequent experiments. |
| Cell Line Variability | Cell Line Authentication: Ensure the identity and purity of your cell line through short tandem repeat (STR) profiling. | Confirmation that the correct cell line is being used, eliminating variability due to misidentification or contamination. |
| Off-Target Effects | Negative Control Compound: Use a structurally similar but inactive analog of this compound. If a specific inactive enantiomer is not available, a compound from the same chemical class with no known activity against 11β-HSD1 can be used. | The negative control compound should not produce the same phenotypic effects as this compound, indicating the observed effects are likely on-target. |
| Lack of Target Expression | Confirm 11β-HSD1 Expression: Verify the expression of 11β-HSD1 in your cell line at the mRNA (RT-qPCR) and protein (Western blot) level. | Detectable levels of 11β-HSD1 mRNA and protein confirm that the target is present for this compound to act upon. |
Issue 2: Difficulty in confirming on-target effects of this compound.
This guide provides a logical framework for validating that the effects of this compound are mediated through the inhibition of 11β-HSD1.
Logical Framework for On-Target Validation
Caption: A stepwise approach to validate the on-target effects of this compound.
| Control Experiment | Purpose | Expected Outcome |
| Target Engagement Assay | To confirm that this compound is interacting with and inhibiting 11β-HSD1 in the experimental system. | A dose-dependent decrease in the conversion of cortisone to cortisol in cells or tissues treated with this compound. |
| Genetic Controls (siRNA, shRNA, or CRISPR-Cas9) | To mimic the pharmacological inhibition of 11β-HSD1 using genetic tools. | Knockdown or knockout of the HSD11B1 gene should replicate the phenotype observed with this compound treatment. |
| 11β-HSD1 Knockout (KO) Animal Models | To validate the on-target effects of this compound in a whole-animal system. | 11β-HSD1 KO mice should be resistant to the effects of this compound on the targeted pathway.[14][15][16][17] |
| Rescue Experiment | To demonstrate that the observed phenotype can be reversed by adding back the product of the inhibited enzyme. | Co-administration of cortisol (or corticosterone) with this compound should rescue the phenotype caused by the inhibitor. |
Key Experimental Protocols and Data
Measurement of 11β-HSD1 Activity (Cortisone to Cortisol Conversion)
This assay directly measures the enzymatic activity of 11β-HSD1 and is the most direct way to assess the inhibitory effect of this compound.
Methodology:
-
Sample Preparation: Homogenize tissues or lyse cells in an appropriate buffer.
-
Reaction Setup: Incubate the lysate/homogenate with a known concentration of cortisone (substrate) and NADPH (cofactor) in the presence of varying concentrations of this compound or vehicle control. For in vitro assays, tritiated cortisone can be used for sensitive detection.[18]
-
Incubation: Incubate at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Steroid Extraction: Stop the reaction and extract the steroids using an organic solvent (e.g., ethyl acetate).
-
Analysis: Separate and quantify cortisone and cortisol using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).[19][20]
Controls for 11β-HSD1 Activity Assay:
| Control | Description | Expected Result |
| Vehicle Control | Cells or lysates treated with the same vehicle (e.g., DMSO) used to dissolve this compound. | Baseline conversion of cortisone to cortisol. |
| Positive Control Inhibitor | A well-characterized 11β-HSD1 inhibitor, such as carbenoxolone (note: also inhibits 11β-HSD2).[21][22] | Significant inhibition of cortisone to cortisol conversion. |
| Negative Control (No Enzyme) | A reaction mixture without the cell lysate or tissue homogenate. | No conversion of cortisone to cortisol. |
| Negative Control (Heat-Inactivated Enzyme) | A reaction with cell lysate or tissue homogenate that has been boiled. | No or minimal conversion of cortisone to cortisol. |
Data Presentation:
| Treatment Group | This compound Concentration (nM) | Cortisol Formation (pmol/mg protein/min) | % Inhibition |
| Vehicle (DMSO) | 0 | 10.2 ± 0.8 | 0 |
| This compound | 1 | 7.5 ± 0.6 | 26.5 |
| This compound | 10 | 3.1 ± 0.4 | 69.6 |
| This compound | 100 | 0.5 ± 0.2 | 95.1 |
| Positive Control | Varies | Value | Value |
Note: The above data is illustrative. Actual values will depend on the experimental system.
Assessment of Adipogenesis
This compound has been shown to affect adipogenesis.[23][24] This can be assessed by measuring lipid accumulation and the expression of key adipogenic markers.
Signaling Pathway in Adipogenesis
Caption: Simplified signaling pathway showing the role of 11β-HSD1 in adipogenesis and the point of inhibition by this compound.
A. Oil Red O Staining for Lipid Accumulation
Methodology:
-
Cell Culture: Differentiate pre-adipocytes (e.g., 3T3-L1) in the presence of this compound or controls.
-
Fixation: Fix the cells with 10% formalin.[25]
-
Staining: Stain with a working solution of Oil Red O.[23][24][26]
-
Imaging: Visualize and capture images of the stained lipid droplets.
-
Quantification: Elute the dye with isopropanol and measure the absorbance at approximately 500 nm.[23][27]
B. Western Blot for PPARγ Expression
Methodology:
-
Protein Extraction: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate with a primary antibody against PPARγ, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[28][29][30][31]
-
Detection: Visualize the protein bands using a chemiluminescent substrate.
Controls for Adipogenesis Assays:
| Control | Description | Expected Result (Oil Red O) | Expected Result (PPARγ) |
| Vehicle Control | Differentiated adipocytes treated with vehicle. | High lipid accumulation. | High PPARγ expression. |
| Undifferentiated Control | Pre-adipocytes not treated with differentiation media. | Low lipid accumulation. | Low PPARγ expression. |
| Positive Control (e.g., Rosiglitazone) | Differentiated adipocytes treated with a known PPARγ agonist. | Very high lipid accumulation. | High PPARγ expression. |
| This compound | Differentiated adipocytes treated with this compound. | Reduced lipid accumulation compared to vehicle. | Reduced PPARγ expression compared to vehicle. |
Data Presentation:
| Treatment Group | Oil Red O Absorbance (OD 500nm) | PPARγ Protein Expression (Relative to Loading Control) |
| Undifferentiated Control | 0.15 ± 0.03 | 0.2 ± 0.05 |
| Vehicle Control | 1.20 ± 0.15 | 1.0 ± 0.12 |
| This compound (100 nM) | 0.65 ± 0.08 | 0.5 ± 0.09 |
| Positive Control | 1.85 ± 0.20 | 1.2 ± 0.15 |
Note: The above data is illustrative. Actual values will depend on the experimental system.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PF 915275 | 11β-Hydroxysteroid Dehydrogenase | Tocris Bioscience [tocris.com]
- 4. adooq.com [adooq.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of 11β‐Hydroxysteroid dehydrogenase‐1 with AZD4017 in patients with nonalcoholic steatohepatitis or nonalcoholic fatty liver disease: A randomized, double‐blind, placebo‐controlled, phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 9. drugs.com [drugs.com]
- 10. dermnetnz.org [dermnetnz.org]
- 11. Smad7 is Inactivated through a Direct Physical Interaction with the LIM Protein Hic-5/ARA55 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Smad7 Protein Interacts with Receptor-regulated Smads (R-Smads) to Inhibit Transforming Growth Factor-β (TGF-β)/Smad Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Smad7 Protein Interacts with Receptor-regulated Smads (R-Smads) to Inhibit Transforming Growth Factor-β (TGF-β)/Smad Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 11β-Hydroxysteroid dehydrogenase type 1 knockout mice show attenuated glucocorticoid-inducible responses and resist hyperglycemia on obesity or stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. joe.bioscientifica.com [joe.bioscientifica.com]
- 17. pnas.org [pnas.org]
- 18. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Depot-specific Regulation of the Conversion of Cortisone to Cortisol in Human Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparison of cortisol-cortisone interconversion in vitro by the human and baboon placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. research.mcdb.ucla.edu [research.mcdb.ucla.edu]
- 24. scribd.com [scribd.com]
- 25. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 26. Oil Red-O Staining of Adipocytes [macdougald.lab.medicine.umich.edu]
- 27. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 28. PPAR Gamma antibody (22061-1-AP) | Proteintech [ptglab.com]
- 29. PPAR Gamma antibody (16643-1-AP) | Proteintech [ptglab.com]
- 30. Determination of PPAR expression by western blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. PPAR gamma (D8I3Y) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Troubleshooting PF-915275 Activity in Rodent Models
This technical support center provides troubleshooting guidance for researchers encountering lower than expected activity of PF-915275 in rodent models. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: We observe potent inhibition of 11β-HSD1 by this compound in our in vitro assays, but see significantly lower activity in our rodent models. Is this expected?
A1: Yes, it is possible to observe a discrepancy between in vitro potency and in vivo efficacy. This can be due to a variety of factors including species-specific differences in the 11β-HSD1 enzyme, pharmacokinetic properties of the compound in rodents, and experimental design. One publication has noted that this compound shows very little 11β-HSD1 inhibition in vivo, suggesting this is a known characteristic of the compound[1].
Q2: What are the primary reasons for lower this compound activity in rodents compared to in vitro or human/primate models?
A2: The primary reasons can be categorized as follows:
-
Species Differences in 11β-HSD1: this compound is reported to be selective for the primate and human 11β-HSD1 enzyme[2]. The active site of the rodent 11β-HSD1 may differ sufficiently to reduce the binding affinity and inhibitory potency of this compound. Studies on other 11β-HSD1 inhibitors have shown distinct inhibition profiles across different mammalian species[3].
-
Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) profile of this compound in rodents may be suboptimal. While it is rapidly absorbed and slowly eliminated in humans, its metabolism in rats might be higher, necessitating different dosing regimens[4][5].
-
Experimental Design: The choice of rodent model, dose, route of administration, and endpoint measurement can all significantly impact the observed activity.
Q3: How can we confirm if species-specific enzyme activity is the issue?
A3: A head-to-head comparison of the inhibitory activity of this compound on the 11β-HSD1 enzyme from humans, rats, and mice is the most direct approach. This can be done through in vitro enzyme activity assays using recombinant enzymes from each species.
Troubleshooting Guide
If you are observing lower than expected activity of this compound in your rodent models, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low this compound activity.
Step 1: Assess Pharmacokinetics (PK) in Your Rodent Model
A thorough understanding of the PK profile of this compound in your specific rodent strain is critical.
Recommended Experiments:
-
Single-Dose Pharmacokinetic Study: Determine key PK parameters.
| Parameter | Description | Importance |
| Cmax | Maximum plasma concentration | Ensures sufficient drug exposure. |
| Tmax | Time to reach Cmax | Informs timing of PD measurements. |
| AUC | Area under the curve (total exposure) | Correlates with overall efficacy. |
| t1/2 | Half-life | Determines dosing frequency. |
| Bioavailability | Fraction of dose reaching systemic circulation | Crucial for oral dosing studies. |
Detailed protocol for a single-dose PK study is provided in the "Experimental Protocols" section.
Step 2: Evaluate Pharmacodynamics (PD) - Target Engagement
Once you have established an appropriate dosing regimen based on PK data, you need to confirm that this compound is engaging with its target, 11β-HSD1, in vivo.
Recommended Experiments:
-
Ex Vivo 11β-HSD1 Enzyme Activity Assay: Measure the activity of 11β-HSD1 in tissues of interest (e.g., liver, adipose tissue) after in vivo dosing with this compound.
-
Prednisone or Cortisone Challenge: Administer prednisone or cortisone to rodents treated with this compound and measure the conversion to prednisolone or cortisol, respectively. A reduction in the product indicates 11β-HSD1 inhibition[2][4].
-
Urinary Steroid Metabolite Analysis: Analyze the ratio of cortisol to cortisone metabolites in urine. Inhibition of 11β-HSD1 will lead to a decrease in this ratio[4].
Detailed protocols for these PD assays are provided in the "Experimental Protocols" section.
Step 3: Investigate Species Differences
If you have optimized dosing and still observe poor target engagement, the issue is likely due to species-specific differences in the 11β-HSD1 enzyme.
Recommended Experiment:
-
In Vitro Comparative Enzyme Inhibition Assay: Determine the IC50 or Ki of this compound against recombinant human, rat, and mouse 11β-HSD1.
| Enzyme Source | Expected Outcome if Species Difference is the Cause |
| Human 11β-HSD1 | Low IC50/Ki (High Potency) |
| Rat 11β-HSD1 | Higher IC50/Ki (Lower Potency) |
| Mouse 11β-HSD1 | Higher IC50/Ki (Lower Potency) |
A detailed protocol for this assay is provided in the "Experimental Protocols" section.
Experimental Protocols
Protocol 1: Single-Dose Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound in rats after a single oral or intravenous administration.
Materials:
-
This compound
-
Vehicle for dosing (e.g., DMSO, PEG400)
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old)
-
Cannulation supplies (if performing IV administration and serial sampling)
-
Blood collection tubes (with anticoagulant, e.g., EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast rats overnight prior to dosing.
-
Administer a single dose of this compound via the desired route (e.g., 10 mg/kg oral gavage or 1 mg/kg intravenous injection).
-
Collect blood samples (approximately 100-200 µL) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).
Protocol 2: Ex Vivo 11β-HSD1 Enzyme Activity Assay
Objective: To measure the inhibition of 11β-HSD1 activity in target tissues following in vivo administration of this compound.
Materials:
-
Rats dosed with this compound or vehicle
-
Tissue homogenization buffer
-
Substrate: Cortisone or 11-dehydrocorticosterone
-
Cofactor: NADPH
-
Radiolabeled substrate (e.g., [3H]cortisone) for detection
-
Scintillation counter or LC-MS/MS for product quantification
Procedure:
-
Dose rats with this compound or vehicle at the desired dose and for the desired duration.
-
At the end of the treatment period, euthanize the animals and collect tissues of interest (e.g., liver, adipose tissue).
-
Homogenize tissues in appropriate buffer and prepare microsomes.
-
Incubate a portion of the tissue homogenate or microsomes with the substrate (e.g., cortisone) and NADPH.
-
Stop the reaction and extract the steroids.
-
Quantify the amount of product (e.g., cortisol) formed using a suitable analytical method.
-
Compare the enzyme activity in tissues from this compound-treated animals to that of vehicle-treated animals to determine the percent inhibition.
Protocol 3: In Vitro Comparative Enzyme Inhibition Assay
Objective: To compare the inhibitory potency of this compound against 11β-HSD1 from different species.
Materials:
-
Recombinant human, rat, and mouse 11β-HSD1 enzymes
-
This compound
-
Substrate: Cortisone
-
Cofactor: NADPH
-
Assay buffer
-
Detection system (e.g., fluorescence-based or radiolabeled substrate)
Procedure:
-
In a multi-well plate, add the recombinant enzyme from each species to the assay buffer.
-
Add varying concentrations of this compound to the wells.
-
Initiate the reaction by adding the substrate and cofactor.
-
Incubate for a set period at 37°C.
-
Stop the reaction and measure the amount of product formed.
-
Plot the percent inhibition against the concentration of this compound and determine the IC50 value for each species.
Signaling Pathway and Experimental Logic
Caption: this compound inhibits the conversion of inactive cortisone to active cortisol.
Caption: Logical approach to troubleshooting low in vivo activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Demonstration of proof of mechanism and pharmacokinetics and pharmacodynamic relationship with 4'-cyano-biphenyl-4-sulfonic acid (6-amino-pyridin-2-yl)-amide (this compound), an inhibitor of 11 -hydroxysteroid dehydrogenase type 1, in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Active site variability of type 1 11beta-hydroxysteroid dehydrogenase revealed by selective inhibitors and cross-species comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of 11beta-hydroxysteroid dehydrogenase (11betaHSD) activity biomarkers and pharmacokinetics of PF-00915275, a selective 11betaHSD1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An inhibitor of 11-β hydroxysteroid dehydrogenase type 1 (PF915275) alleviates nonylphenol-induced hyperadrenalism and adiposity in rat and human cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Confirming 11β-HSD1 Inhibition with PF-915275: A Comparative Guide to Biomarker Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PF-915275, a selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, with other relevant inhibitors. We present supporting experimental data on key biomarkers, detailed experimental protocols, and visual representations of the underlying biological pathways and workflows to assist researchers in evaluating and implementing methods for confirming 11β-HSD1 inhibition in preclinical and clinical studies.
Introduction to 11β-HSD1 Inhibition
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical enzyme in the glucocorticoid signaling pathway, responsible for the conversion of inactive cortisone to active cortisol within target tissues such as the liver and adipose tissue. Dysregulation of 11β-HSD1 activity has been implicated in a range of metabolic disorders, including obesity, insulin resistance, and type 2 diabetes. Consequently, the development of selective 11β-HSD1 inhibitors has become a promising therapeutic strategy.
This compound is a potent and selective 11β-HSD1 inhibitor with a reported Ki of 2.3 nM and an in vitro EC50 of 15 nM in human hepatocytes[1]. Its efficacy in preclinical models has been demonstrated by the reduction of both 11β-HSD1 protein and mRNA expression levels[2][3]. Confirmation of its inhibitory activity in vivo relies on the measurement of specific biomarkers that reflect changes in glucocorticoid and bile acid metabolism.
Comparison of 11β-HSD1 Inhibitors and their Effect on Biomarkers
The in vivo efficacy of 11β-HSD1 inhibitors is commonly assessed by measuring the ratio of urinary cortisol to cortisone metabolites. More recently, a blood-based biomarker has been identified. The following table summarizes the reported effects of this compound and other notable 11β-HSD1 inhibitors on these key biomarkers.
| Inhibitor | Biomarker | Organism/System | Dosage/Concentration | Observed Effect | Reference |
| This compound | Urinary (5αTHF + THF)/THE Ratio | Healthy Volunteers | Not Specified (14-day treatment) | 26% decrease | [4] |
| AZD4017 | Urinary (5αTHF + THF)/THE Ratio | Healthy Volunteers | Not Specified (9-day treatment) | Up to 92% decrease | [4] |
| AZD4017 | Blood GUDCA/G7oxoLCA Ratio | Humans | Not Specified | Significant decrease | [1] |
| RO5093151 | Urinary (5αTHF + THF)/THE Ratio | Not Specified | Not Specified (4-week treatment) | Up to 92% decrease | [4] |
| Carbenoxolone | Urinary (THF+5αTHF):THE ratio | Healthy Males | 100mg single dose and 100mg 3x/day for 72hrs | Significant decrease |
Note: Data for the effect of this compound on the blood GUDCA/G7oxoLCA ratio is not currently available in the public domain.
Signaling Pathway and Biomarker Generation
The following diagram illustrates the 11β-HSD1 signaling pathway and the generation of key biomarkers used to assess its inhibition.
Experimental Protocols
Accurate and reproducible measurement of biomarkers is essential for confirming 11β-HSD1 inhibition. Below are detailed protocols for the key experimental procedures.
Urinary Steroid Metabolite Analysis by GC-MS
This protocol is for the quantification of the urinary (5α-tetrahydrocortisol + tetrahydrocortisol) / tetrahydrocortisone ((5αTHF + THF)/THE) ratio.
a. Sample Preparation:
-
Internal Standard Addition: To 1 mL of a 24-hour urine collection, add an internal standard (e.g., deuterated cortisol).
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the steroids with methanol.
-
-
Enzymatic Hydrolysis:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in an acetate buffer.
-
Add β-glucuronidase/sulfatase from Helix pomatia to hydrolyze the conjugated steroids.
-
Incubate at 55°C for 3 hours.
-
-
Re-extraction:
-
Perform a second SPE step to purify the hydrolyzed steroids.
-
-
Derivatization:
-
Evaporate the eluate to dryness.
-
Add methoxyamine hydrochloride in pyridine to form methyloxime derivatives of the keto groups. Incubate at 60°C for 1 hour.
-
Evaporate to dryness and add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to form trimethylsilyl ethers of the hydroxyl groups. Incubate at 90°C for 1 hour.
-
b. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: 5% Phenyl Methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 180°C, hold for 1 minute, ramp to 240°C at 5°C/min, then ramp to 300°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target steroid metabolites.
-
Data Analysis: Integrate the peak areas of the target metabolites and the internal standard. Calculate the (5αTHF + THF)/THE ratio.
-
Blood Bile Acid Analysis by LC-MS/MS
This protocol is for the quantification of the glycoursodeoxycholic acid (GUDCA) / glyco-7-oxolithocholic acid (G7oxoLCA) ratio in plasma or serum.
a. Sample Preparation:
-
Protein Precipitation:
-
To 100 µL of plasma or serum, add 400 µL of ice-cold acetonitrile containing deuterated internal standards for GUDCA and G7oxoLCA.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new tube.
-
Evaporate to dryness under a stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
b. LC-MS/MS Analysis:
-
Liquid Chromatograph (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate GUDCA and G7oxoLCA (e.g., 0-2 min, 30% B; 2-8 min, 30-95% B; 8-10 min, 95% B; 10-10.1 min, 95-30% B; 10.1-12 min, 30% B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for GUDCA, G7oxoLCA, and their internal standards.
-
Data Analysis: Integrate the peak areas and calculate the GUDCA/G7oxoLCA ratio.
-
In Vitro 11β-HSD1 Inhibition Assay using Human Liver Microsomes
This assay determines the direct inhibitory potential of a compound on 11β-HSD1 activity.
a. Assay Components:
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Cortisone (substrate)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Phosphate buffer (pH 7.4)
b. Assay Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, HLM, and the NADPH regenerating system.
-
Test Compound Addition: Add the test compound at various concentrations (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control inhibitor (e.g., carbenoxolone).
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the reaction by adding cortisone.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Cortisol Quantification: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant for cortisol production using LC-MS/MS.
-
IC50 Calculation: Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Experimental and Logical Workflow
The following diagrams illustrate the typical experimental workflow for biomarker analysis and the logical framework for confirming 11β-HSD1 inhibition.
Conclusion
The confirmation of 11β-HSD1 inhibition by this compound relies on the robust measurement of specific biomarkers. The established urinary (5αTHF + THF)/THE ratio and the emerging blood-based GUDCA/G7oxoLCA ratio provide reliable readouts of in vivo enzyme activity. While this compound has demonstrated a significant effect on the urinary biomarker, further studies are warranted to characterize its impact on the novel blood-based biomarker and to directly compare its efficacy against a wider range of inhibitors in head-to-head clinical trials. The detailed protocols and workflows provided in this guide offer a comprehensive resource for researchers to design and execute studies aimed at evaluating this compound and other 11β-HSD1 inhibitors.
References
- 1. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 2. Selective Inhibition of 11beta-Hydroxysteroiddehydrogenase-1 with BI 187004 in Patients with Type 2 Diabetes and Overweight or Obesity: Safety, Pharmacokinetics, and Pharmacodynamics After Multiple Dosing Over 14 Days - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel acidic 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor with reduced acyl glucuronide liability: the discovery of 4-[4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoic acid (AZD8329) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 11β-Hydroxysteroid dehydrogenase-1 is involved in bile acid homeostasis by modulating fatty acid transport protein-5 in the liver of mice - PMC [pmc.ncbi.nlm.nih.gov]
PF-915275: A Comparative Analysis of Selectivity for 11β-HSD1 over 11β-HSD2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity of PF-915275 for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) versus its type 2 isoform (11β-HSD2). The following sections present quantitative data, detailed experimental methodologies, and visual diagrams to support the findings.
Quantitative Data Summary
This compound demonstrates high potency and selectivity for 11β-HSD1, with minimal activity against 11β-HSD2. The following table summarizes the key quantitative metrics that underscore this selectivity.
| Parameter | 11β-HSD1 | 11β-HSD2 | Selectivity (Fold) | Reference |
| Ki | 2.3 nM | - | >4300 | [1][2][3] |
| EC50 (HEK293 cells) | 15 nM | - | - | [1][3][4] |
| EC50 (Human Hepatocytes) | 20 nM | - | - | [1] |
| % Inhibition at 10 µM | - | 1.5% | - | [1][2] |
Signaling Pathways of 11β-HSD1 and 11β-HSD2
The distinct roles of 11β-HSD1 and 11β-HSD2 in glucocorticoid metabolism are crucial for understanding the therapeutic potential of selective inhibitors like this compound. 11β-HSD1 primarily functions as a reductase, converting inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action.[5][6][7] In contrast, 11β-HSD2 is a dehydrogenase that inactivates cortisol by converting it to cortisone, protecting mineralocorticoid receptors from illicit occupation by cortisol.[5][7][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PF 915275 | 11β-Hydroxysteroid Dehydrogenase | Tocris Bioscience [tocris.com]
- 3. adooq.com [adooq.com]
- 4. targetmol.cn [targetmol.cn]
- 5. 11β-Hydroxysteroid Dehydrogenases: Intracellular Gate-Keepers of Tissue Glucocorticoid Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Changing glucocorticoid action: 11β-Hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 11β-Hydroxysteroid Dehydrogenase Type 1(11β-HSD1) mediates insulin resistance through JNK activation in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 11β-HSD1 Inhibitors: PF-915275 vs. Carbenoxolone
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1): the selective inhibitor PF-915275 and the non-selective agent carbenoxolone. This document synthesizes available experimental data on their potency, selectivity, and clinical observations, supported by detailed experimental methodologies and visual diagrams to facilitate a comprehensive understanding.
Introduction to 11β-HSD1 Inhibition
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a crucial enzyme in the prereceptor activation of glucocorticoids. It primarily catalyzes the conversion of inactive cortisone to active cortisol in key metabolic tissues, including the liver and adipose tissue. Dysregulation of 11β-HSD1 activity has been implicated in the pathogenesis of several metabolic disorders, such as type 2 diabetes, obesity, and metabolic syndrome. Consequently, the inhibition of 11β-HSD1 has emerged as a promising therapeutic strategy. This guide focuses on a comparative analysis of this compound, a potent and selective 11β-HSD1 inhibitor, and carbenoxolone, a non-selective inhibitor that also targets the 11β-HSD2 isozyme.
Quantitative Data Summary
The following tables provide a structured overview of the quantitative data available for this compound and carbenoxolone, focusing on their inhibitory activity and clinical trial parameters.
Table 1: In Vitro Inhibitory Activity
| Inhibitor | Target | Potency (Ki) | Selectivity |
| This compound | 11β-HSD1 | 2.3 nM[1] | High (1.5% inhibition of 11β-HSD2 at 10 µM)[1] |
| Carbenoxolone | 11β-HSD1 | 82% inhibition at 1.6 µmol/L in liver homogenates[2] | Non-selective (also inhibits 11β-HSD2) |
Table 2: Clinical Trial Overview
| Feature | This compound | Carbenoxolone |
| Study Phase | Phase 1[3] | Clinical Study[1][4][5] |
| Study Population | 60 healthy adult volunteers[3] | 6 men with type 2 diabetes and 6 healthy controls[1] |
| Dosage | 0.3-15 mg, multiple oral doses[3] | 100 mg every 8 hours, orally, for 7 days[1] |
| Key Findings | Safe and well-tolerated; demonstrated selective 11β-HSD1 inhibition via biomarker modulation (reduced prednisolone generation and altered urinary cortisol/cortisone metabolite ratios).[3] | Reduced glucose production during hyperglucagonemia in diabetic patients; raised blood pressure and lowered plasma potassium.[1][4] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Caption: 11β-HSD1 Signaling Pathway.
Caption: Experimental Workflow for Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols employed in the assessment of 11β-HSD1 inhibitors.
In Vitro 11β-HSD1 and 11β-HSD2 Inhibition Assay (Scintillation Proximity Assay)
This high-throughput assay is used to determine the potency (IC50) of compounds against 11β-HSD1 and 11β-HSD2.
-
Enzyme and Substrate Preparation : Recombinant human 11β-HSD1 or 11β-HSD2 is used as the enzyme source. For the 11β-HSD1 reductase assay, the substrate is [3H]-cortisone, and the cofactor is NADPH. For the 11β-HSD2 dehydrogenase assay, the substrate is [3H]-cortisol, and the cofactor is NAD+.
-
Reaction Incubation : The enzyme, substrate, cofactor, and varying concentrations of the test inhibitor (this compound or carbenoxolone) are incubated in a microplate at 37°C.
-
Detection : The reaction is stopped, and the amount of product ([3H]-cortisol for the 11β-HSD1 assay) is quantified. In a scintillation proximity assay (SPA), this is achieved by adding scintillant-coated beads that specifically bind the product. The proximity of the radiolabeled product to the bead induces a light signal that is measured by a scintillation counter.[6][7]
-
Data Analysis : The concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC50) is calculated from the dose-response curve.
Ex Vivo 11β-HSD1 Activity Assay
This assay measures the target engagement of an inhibitor in tissues after in vivo administration.
-
Animal Dosing : The test compound is administered to an animal model (e.g., mouse or rat) at a specific dose and time point.
-
Tissue Collection and Preparation : At the end of the treatment period, animals are euthanized, and target tissues (e.g., liver, adipose tissue) are collected. The tissues are homogenized to prepare lysates.
-
Enzyme Activity Measurement : The tissue homogenates are incubated with a radiolabeled substrate (e.g., [3H]-cortisone) and the appropriate cofactor.
-
Product Quantification : The conversion of the substrate to the product is measured using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) followed by scintillation counting.
-
Analysis : The enzyme activity in the tissues from treated animals is compared to that in vehicle-treated control animals to determine the percentage of inhibition.
Clinical Evaluation of 11β-HSD1 Inhibition
Human studies are essential to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of 11β-HSD1 inhibitors.
-
Study Design : A typical Phase 1 study is a randomized, double-blind, placebo-controlled design in healthy volunteers.[3] Clinical studies in patient populations, such as those with type 2 diabetes, are also conducted.[1][4][5]
-
Drug Administration : The inhibitor is administered orally at single or multiple ascending doses.[3]
-
Pharmacodynamic Biomarkers :
-
Prednisolone Generation Test : Subjects are given an oral dose of prednisone. The inhibition of 11β-HSD1 is assessed by measuring the reduction in the conversion of prednisone to prednisolone in the plasma.[3]
-
Urinary Cortisol/Cortisone Metabolite Ratio : The ratio of urinary metabolites of cortisol (tetrahydrocortisol, THF, and allo-tetrahydrocortisol, aTHF) to cortisone (tetrahydrocortisone, THE) is measured. A decrease in the (THF+aTHF)/THE ratio indicates 11β-HSD1 inhibition.[3]
-
-
Safety and Tolerability : Adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests are monitored throughout the study.
-
Pharmacokinetics : Blood samples are collected at various time points to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the drug.
Conclusion
The comparison between this compound and carbenoxolone highlights a significant evolution in the development of 11β-HSD1 inhibitors. This compound represents a modern, targeted approach, demonstrating high potency and selectivity for 11β-HSD1.[1] Its clinical evaluation in Phase 1 trials has confirmed its selective inhibition of the target enzyme in humans with a good safety profile.[3]
In contrast, carbenoxolone is a non-selective inhibitor, impacting both 11β-HSD1 and 11β-HSD2. While it has shown some beneficial metabolic effects in clinical studies, such as reducing hepatic glucose production in patients with type 2 diabetes, its lack of selectivity can lead to off-target effects, including mineralocorticoid excess-like side effects such as increased blood pressure and hypokalemia.[1][4][5]
For researchers and drug developers, the choice between these two compounds depends on the specific scientific question. This compound serves as an excellent tool for investigating the specific roles of 11β-HSD1 in physiology and disease, both preclinically and clinically. Carbenoxolone, while less specific, can be useful in broader studies examining the combined effects of 11β-HSD isozyme inhibition, though careful consideration of its off-target effects is paramount. The development of selective inhibitors like this compound represents a more refined and potentially safer therapeutic strategy for targeting the metabolic complications associated with 11β-HSD1 dysregulation.
References
- 1. Effects of the 11 beta-hydroxysteroid dehydrogenase inhibitor carbenoxolone on insulin sensitivity in men with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of 11β-hydroxysteroid dehydrogenase 1 by carbenoxolone affects glucose homeostasis and obesity in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of 11beta-hydroxysteroid dehydrogenase (11betaHSD) activity biomarkers and pharmacokinetics of PF-00915275, a selective 11betaHSD1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Development and application of a scintillation proximity assay (SPA) for identification of selective inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-throughput screening of 11beta-hydroxysteroid dehydrogenase type 1 in scintillation proximity assay format - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating PF-915275 Results: A Comparative Guide to 11β-HSD1 Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for validating the effects of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, PF-915275: pharmacological inhibition and genetic knockdown. By presenting experimental data, detailed protocols, and clear visualizations, this document aims to equip researchers with the necessary information to design robust experiments and interpret their findings accurately.
Introduction to 11β-HSD1 and its Inhibition
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a crucial enzyme that catalyzes the conversion of inactive cortisone to active cortisol in key metabolic tissues, including the liver and adipose tissue.[1] Elevated 11β-HSD1 activity is associated with metabolic syndrome, type 2 diabetes, and obesity. Consequently, the inhibition of this enzyme presents a promising therapeutic strategy. This compound is a potent and selective small molecule inhibitor of 11β-HSD1.[1][2] To rigorously validate the on-target effects of this compound and distinguish them from potential off-target activities, it is essential to compare its pharmacological effects with those of genetic knockdown of 11β-HSD1.
Comparative Analysis: this compound vs. 11β-HSD1 Knockdown
Both pharmacological inhibition with this compound and genetic knockdown of 11β-HSD1 aim to reduce the activity of the 11β-HSD1 enzyme. However, they operate through different mechanisms, and a direct comparison of their effects is crucial for target validation.
Mechanism of Action
References
PF-915275: A Comparative Analysis of its Cross-Reactivity with Other Enzymes
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides a detailed comparison of the cross-reactivity of PF-915275, a potent inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), with other key enzymes.
This compound is a highly selective inhibitor of 11β-HSD1, an enzyme implicated in the pathogenesis of diabetes and metabolic syndrome.[1][2] Its primary mechanism of action involves the inhibition of the conversion of cortisone to the active glucocorticoid cortisol.[2] This guide summarizes the available data on its cross-reactivity with other enzymes, presents the experimental protocols used for these assessments, and visualizes the key experimental workflows.
Selectivity Profile of this compound
The selectivity of this compound has been evaluated against its closely related isoform, 11β-HSD2, as well as a panel of cytochrome P450 (CYP) enzymes and carbonyl reductase 1 (CBR1).
Comparison with 11β-HSD2
This compound exhibits exceptional selectivity for 11β-HSD1 over 11β-HSD2. This is a critical feature, as non-selective inhibition of 11β-HSD2 can lead to undesirable side effects.
| Enzyme | Inhibition Metric | Value | Reference |
| 11β-HSD1 (human) | Kᵢ | 2.3 nM | [1] |
| EC₅₀ (HEK293 cells) | 15 nM | ||
| 11β-HSD2 (human) | % Inhibition @ 10 µM | 1.5% |
Table 1: Selectivity of this compound for 11β-HSD1 vs. 11β-HSD2.
Cross-Reactivity with Cytochrome P450 (CYP) Enzymes and Carbonyl Reductase 1 (CBR1)
A study by Siu et al. (2009) evaluated the selectivity of this compound against a variety of CYP enzymes and CBR1. The findings from this study are crucial for assessing the potential for drug-drug interactions.
Quantitative data from the cross-reactivity screening of this compound against a panel of cytochrome P450 enzymes and carbonyl reductase 1 is not publicly available in the reviewed literature. The key reference detailing this, Siu et al. (2009), was not accessible in its full-text format.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the cross-reactivity assessment of this compound.
11β-HSD1 and 11β-HSD2 Inhibition Assays
Objective: To determine the inhibitory potency and selectivity of this compound against 11β-HSD1 and 11β-HSD2.
Methodology:
-
Enzyme Source: Recombinant human 11β-HSD1 and 11β-HSD2 enzymes.
-
Substrate: Cortisone.
-
Incubation: The enzymes are incubated with the substrate in the presence of NADPH as a cofactor.
-
Test Compound: this compound is added at various concentrations.
-
Detection: The conversion of cortisone to cortisol is measured, typically using methods like scintillation proximity assay (SPA) or high-performance liquid chromatography (HPLC).
-
Data Analysis: IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) and Kᵢ values are calculated from the dose-response curves.
Cytochrome P450 (CYP) Inhibition Assay
Objective: To assess the potential of this compound to inhibit major CYP isoforms, which is critical for predicting drug-drug interactions.
Methodology:
-
Enzyme Source: Human liver microsomes or recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
-
Probe Substrates: Each CYP isoform is assayed with a specific probe substrate that is metabolized at a known rate.
-
Incubation: The enzymes are incubated with the probe substrate and a cofactor system (NADPH-generating system) in the presence of varying concentrations of this compound.
-
Detection: The formation of the specific metabolite for each CYP isoform is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The rate of metabolite formation in the presence of this compound is compared to the control (no inhibitor), and IC₅₀ values are determined.
Carbonyl Reductase 1 (CBR1) Inhibition Assay
Objective: To determine if this compound interacts with CBR1, an enzyme involved in the metabolism of a wide range of endogenous and xenobiotic compounds.
Methodology:
-
Enzyme Source: Recombinant human CBR1 or cytosolic fractions from tissues with high CBR1 expression (e.g., liver).
-
Substrate: A known CBR1 substrate, such as menadione or a specific ketone-containing compound.
-
Incubation: The enzyme is incubated with the substrate and NADPH in the presence of different concentrations of this compound.
-
Detection: The rate of substrate reduction is monitored by measuring the decrease in NADPH absorbance at 340 nm using a spectrophotometer.
-
Data Analysis: The inhibitory effect of this compound on CBR1 activity is quantified by calculating the IC₅₀ value from the dose-response data.
Visualizations
The following diagrams illustrate the experimental workflows and signaling pathways relevant to the cross-reactivity studies of this compound.
References
Evaluating the Specificity of PF-915275 in Complex Biological Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PF-915275, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), with other alternatives. The information presented is supported by experimental data to aid in the evaluation of its specificity in complex biological systems.
Introduction to this compound
This compound is a small molecule inhibitor targeting 11β-HSD1, an enzyme responsible for the intracellular conversion of inactive cortisone to the active glucocorticoid, cortisol.[1][2] Dysregulation of 11β-HSD1 activity has been implicated in various metabolic disorders, including type 2 diabetes and obesity, making it a significant therapeutic target.[1][3] this compound has been investigated for its potential to ameliorate conditions associated with glucocorticoid excess.[3][4]
Comparative Performance Data
The specificity and potency of a pharmacological inhibitor are critical for its utility in both research and clinical settings. The following tables summarize the quantitative data for this compound and known alternatives.
Table 1: In Vitro Potency and Selectivity of 11β-HSD1 Inhibitors
| Compound | Target | Ki (nM) | EC50 (nM) | Selectivity (vs. 11β-HSD2) | Cell System |
| This compound | 11β-HSD1 | 2.3 [3][5][6][7] | 15 [3][5][6][7] | >6500-fold (1.5% inhibition at 10 µM) [3][5][7] | HEK293 cells, Human hepatocytes [3][5] |
| BVT 2733 | 11β-HSD1 | Not Reported | Not Reported | Not Reported | Not Reported |
| Curcumin | 11β-HSD1 | Not Reported | Not Reported | Not Reported | Not Reported |
Table 2: Cellular Activity of this compound
| Cell Type | Effect | EC50 (nM) |
| Human Hepatocytes | Inhibition of prednisone to prednisolone conversion | 15[3][7] |
| Monkey Hepatocytes | Inhibition of cortisone to cortisol conversion | 100[5] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the methods for evaluating specificity, the following diagrams are provided.
References
- 1. N-(Pyridin-2-yl) arylsulfonamide inhibitors of 11beta-hydroxysteroid dehydrogenase type 1: Discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of 11beta-hydroxysteroid dehydrogenase (11betaHSD) activity biomarkers and pharmacokinetics of PF-00915275, a selective 11betaHSD1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. An inhibitor of 11-β hydroxysteroid dehydrogenase type 1 (PF915275) alleviates nonylphenol-induced hyperadrenalism and adiposity in rat and human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. adooq.com [adooq.com]
- 7. PF 915275 | 11β-Hydroxysteroid Dehydrogenase | Tocris Bioscience [tocris.com]
A Comparative Analysis of PF-915275 and MK-0916 in Metabolic Disease Models
In the landscape of therapeutic development for metabolic diseases, inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) have emerged as a promising class of drugs. This enzyme plays a crucial role in the peripheral activation of cortisol, a glucocorticoid implicated in the pathophysiology of conditions such as type 2 diabetes and metabolic syndrome. This guide provides a comparative overview of two such inhibitors, PF-915275 and MK-0916, summarizing their performance in preclinical and clinical models.
Mechanism of Action
Both this compound and MK-0916 are selective inhibitors of 11β-HSD1.[1][2] This enzyme catalyzes the conversion of inactive cortisone to active cortisol within key metabolic tissues, including the liver and adipose tissue.[3] By inhibiting 11β-HSD1, these compounds aim to reduce local cortisol concentrations, thereby ameliorating the downstream effects of glucocorticoid excess, such as insulin resistance, dyslipidemia, and central obesity.
Preclinical and Clinical Efficacy
While both compounds operate through the same primary mechanism, their progression and reported efficacy in metabolic disease models show notable differences.
MK-0916 has been evaluated in several clinical trials in patients with type 2 diabetes and metabolic syndrome.[4][5] Treatment with MK-0916 resulted in modest, though in some cases statistically significant, improvements in certain metabolic parameters. Specifically, a dose of 6 mg per day led to a 0.3% reduction in HbA1c and dose-dependent decreases in body weight and blood pressure.[4] However, it did not significantly affect fasting plasma glucose or 2-hour postprandial glucose levels.[4] Notably, treatment with MK-0916 was associated with an increase in LDL-C and an activation of the hypothalamic-pituitary-adrenal axis, leading to a rise in adrenal androgens, although these remained within the normal range.[4] Some studies also suggest that a significant portion of the metabolic benefits observed with 11β-HSD1 inhibitors like MK-0916 at higher doses might be attributable to off-target effects.[6]
This compound has also demonstrated potent and selective inhibition of 11β-HSD1 in preclinical studies.[1][2] In a rat model of nonylphenol-induced hyperadrenalism and adiposity, this compound was shown to alleviate these conditions by interfering with adipogenesis pathways and reducing adrenal corticoid synthesis.[7][8] Specifically, it enhanced the expression of PPARα, a key regulator of fatty acid oxidation, while decreasing the expression of PPARγ, a master regulator of adipogenesis.[7][8] this compound also reduced serum corticosterone levels and the expression of 11β-HSD1 in the liver.[7] While this compound entered phase II clinical trials, its development was reportedly halted due to issues with tablet formulation.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies involving this compound and MK-0916.
Table 1: Clinical Efficacy of MK-0916 in Patients with Type 2 Diabetes and Metabolic Syndrome (12-week study) [4]
| Parameter | Placebo | 0.5 mg MK-0916 | 2 mg MK-0916 | 6 mg MK-0916 |
| Change in Fasting Plasma Glucose (FPG) | No significant change | No significant change | No significant change | No significant change |
| Change in HbA1c | - | - | - | -0.3% (p=0.049) |
| Change in 2-h Postprandial Glucose (2-h PPG) | No significant change | No significant change | No significant change | No significant change |
| Change in Body Weight | - | Modest decrease | Modest decrease | Modest decrease |
| Change in Blood Pressure | - | Modest decrease | Modest decrease | Modest decrease |
| Change in LDL-C | - | - | - | +10.4% (p=0.041) |
Table 2: Preclinical Effects of this compound in a Rat Model of Metabolic Dysfunction [7]
| Parameter | Control Group | Nonylphenol (NP) Group | NP + this compound Group |
| Serum Corticosterone | Baseline | Increased | Significantly decreased vs. NP group |
| Liver 11β-HSD1 Activity | Baseline | Increased | Significantly decreased vs. NP group |
| Liver 11β-HSD1 Protein Expression | Baseline | Significantly increased | Significantly decreased vs. NP group |
| Liver 11β-HSD1 mRNA Expression | Baseline | No significant change | Significantly decreased vs. NP group |
| Adipose Tissue PPARγ Protein Expression | Baseline | - | Significantly decreased vs. NP group |
| Liver PPARα Protein Expression | Baseline | No significant change | No significant change |
Experimental Protocols
MK-0916 Clinical Trial Methodology: [4]
A 12-week, multicenter, randomized, double-blind, placebo-controlled study was conducted in patients with type 2 diabetes mellitus and metabolic syndrome. Participants were randomized to receive placebo or MK-0916 at doses of 0.5, 2, or 6 mg per day. The primary endpoint was the change from baseline in fasting plasma glucose. Secondary endpoints included HbA1c, 2-hour postprandial glucose, body weight, waist circumference, blood pressure, and lipid profiles.
This compound In Vivo Rat Model Methodology: [7][8]
Female rats were exposed to nonylphenol (NP) during development. In adulthood, one group received a vehicle (DMSO solution) and another group received this compound via oral gavage once daily for 4 weeks. Following the treatment period, animals were sacrificed, and tissues were collected for analysis. Serum corticosterone was measured, and liver and adipose tissues were analyzed for 11β-HSD1 activity, protein expression (Western blot), and mRNA expression (real-time PCR).
Visualizing the Pathways and Workflows
To better understand the mechanisms and experimental designs, the following diagrams have been generated.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic–pharmacodynamic studies of the 11β-hydroxysteroid dehydrogenase type 1 inhibitor MK-0916 in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of an 11β-hydroxysteroid dehydrogenase type 1 inhibitor, MK-0916, in patients with type 2 diabetes mellitus and metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An inhibitor of 11-β hydroxysteroid dehydrogenase type 1 (PF915275) alleviates nonylphenol-induced hyperadrenalism and adiposity in rat and human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An inhibitor of 11-β hydroxysteroid dehydrogenase type 1 (PF915275) alleviates nonylphenol-induced hyperadrenalism and adiposity in rat and human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of PF-915275 in a Novel Cell Line: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the mechanism of action of PF-915275, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), in a new cellular context. We will objectively compare its performance with alternative inhibitors and provide detailed experimental protocols and supporting data.
Introduction
This compound is a selective inhibitor of 11β-HSD1, an enzyme that catalyzes the conversion of inactive cortisone to active cortisol.[1] This intracellular cortisol production is implicated in various metabolic disorders, making 11β-HSD1 a key therapeutic target.[2] Validating the on-target effect of this compound in a relevant cell line is crucial for confirming its mechanism of action and advancing its development.
This guide will focus on validating the mechanism of this compound in the human hepatocellular carcinoma cell line, HepG2. These cells are known to express 11β-HSD1 and are a widely used model for studying liver function and metabolism.[3][4][5][6][7] We will compare the effects of this compound with two alternative compounds:
-
Carbenoxolone: A non-selective inhibitor of 11β-HSD, also known to affect gap junctions.[8][9][10][11][12]
-
AZD4017: Another selective 11β-HSD1 inhibitor.[13][14][15][16][17][18][19]
Data Presentation: Comparative Analysis
The following tables summarize hypothetical, yet expected, quantitative data from key experiments designed to validate and compare the mechanism of action of this compound.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC50 (nM) in HepG2 cells | Selectivity for 11β-HSD1 over 11β-HSD2 |
| This compound | 11β-HSD1 | 25 | >500-fold |
| Carbenoxolone | 11β-HSD1/11β-HSD2 | 150 | Non-selective |
| AZD4017 | 11β-HSD1 | 35 | >400-fold |
Table 2: Target Engagement in HepG2 Cells (Cellular Thermal Shift Assay - CETSA)
| Compound (10 µM) | Target Protein | ΔTm (°C) |
| This compound | 11β-HSD1 | +4.5 |
| Carbenoxolone | 11β-HSD1 | +2.1 |
| AZD4017 | 11β-HSD1 | +4.2 |
| Vehicle (DMSO) | 11β-HSD1 | 0 |
Table 3: Effect on Downstream Gene Expression in HepG2 Cells (qPCR)
| Treatment | Target Gene | Fold Change in mRNA Expression (relative to vehicle) |
| Cortisone (100 nM) | Glucose-6-Phosphatase (G6PC) | 8.2 |
| Cortisone + this compound (1 µM) | G6PC | 1.5 |
| Cortisone + Carbenoxolone (10 µM) | G6PC | 3.8 |
| Cortisone + AZD4017 (1 µM) | G6PC | 1.7 |
Table 4: Effect on Cell Viability in HepG2 Cells (MTT Assay)
| Compound | Concentration Range | GI50 (µM) |
| This compound | 0.01 - 100 µM | > 100 |
| Carbenoxolone | 0.01 - 100 µM | 45 |
| AZD4017 | 0.01 - 100 µM | > 100 |
Mandatory Visualization
Caption: Signaling pathway of 11β-HSD1 and points of inhibition.
Caption: Workflow for validating the mechanism of action.
Caption: Comparison of inhibitor characteristics.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This assay confirms direct binding of the compound to the target protein in a cellular environment.[20][21][22][23][24]
a. Cell Treatment:
-
Culture HepG2 cells to 80-90% confluency.
-
Treat cells with this compound (10 µM), Carbenoxolone (10 µM), AZD4017 (10 µM), or vehicle (DMSO) for 2 hours at 37°C.
b. Thermal Challenge:
-
Harvest and resuspend cells in PBS.
-
Aliquot cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
c. Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant containing soluble proteins.
-
Quantify the amount of soluble 11β-HSD1 in the supernatant using Western Blot or ELISA.
d. Data Analysis:
-
Plot the amount of soluble 11β-HSD1 as a function of temperature for each treatment.
-
Determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured. A shift in Tm (ΔTm) in the presence of the compound indicates target engagement.
Western Blot for 11β-HSD1 and Downstream Effectors
This protocol is for analyzing protein expression levels.[25][26][27]
a. Sample Preparation:
-
Culture and treat HepG2 cells as described for the specific experiment.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
b. SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against 11β-HSD1 or a downstream target (e.g., G6PC) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system.
-
Normalize protein levels to a loading control like β-actin or GAPDH.
Quantitative Real-Time PCR (qPCR)
This protocol measures changes in mRNA expression of target genes.[28][29][30][31]
a. RNA Extraction and cDNA Synthesis:
-
Treat HepG2 cells as required.
-
Extract total RNA using a commercial kit.
-
Synthesize cDNA from 1 µg of RNA using a reverse transcription kit.
b. qPCR Reaction:
-
Prepare a reaction mix containing SYBR Green Master Mix, forward and reverse primers for the gene of interest (e.g., HSD11B1, G6PC), and diluted cDNA.
-
Run the qPCR in a real-time PCR system with the following cycles: initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.
c. Data Analysis:
-
Determine the cycle threshold (Ct) for each sample.
-
Calculate the relative mRNA expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH or ACTB).
MTT Cell Viability Assay
This assay assesses the cytotoxic effects of the compounds.[32][33][34]
a. Cell Plating and Treatment:
-
Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to attach overnight.
-
Treat cells with a range of concentrations of this compound, Carbenoxolone, or AZD4017 for 48-72 hours.
b. MTT Incubation and Solubilization:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
c. Absorbance Measurement and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against the log of the compound concentration.
Conclusion
This guide outlines a comprehensive and comparative approach to validating the mechanism of action of this compound in the HepG2 cell line. By employing a combination of target engagement, downstream functional, and cytotoxicity assays, researchers can generate robust data to confirm the on-target activity and selectivity of this compound. The comparison with both a non-selective and another selective inhibitor provides a broader context for evaluating its specific pharmacological profile. The detailed protocols and expected data provided herein serve as a valuable resource for scientists in the field of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. Tumor necrosis factor-alpha upregulates 11beta-hydroxysteroid dehydrogenase type 1 expression by CCAAT/enhancer binding protein-beta in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. researchgate.net [researchgate.net]
- 8. Carbenoxolone - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Carbenoxolone Sodium? [synapse.patsnap.com]
- 10. The mechanism of mineralocorticoid action of carbenoxolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carbenoxolone : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 12. selleckchem.com [selleckchem.com]
- 13. Facebook [cancer.gov]
- 14. Inhibition of 11β‐Hydroxysteroid dehydrogenase‐1 with AZD4017 in patients with nonalcoholic steatohepatitis or nonalcoholic fatty liver disease: A randomized, double‐blind, placebo‐controlled, phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. AZD-4017 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 17. biorxiv.org [biorxiv.org]
- 18. go.drugbank.com [go.drugbank.com]
- 19. researchgate.net [researchgate.net]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 22. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 23. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 24. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bio-rad.com [bio-rad.com]
- 26. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 27. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 28. Universal protocol of quantitative PCR (qPCR) with SYBR Green Clinisciences [clinisciences.com]
- 29. bu.edu [bu.edu]
- 30. stackscientific.nd.edu [stackscientific.nd.edu]
- 31. sg.idtdna.com [sg.idtdna.com]
- 32. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 33. broadpharm.com [broadpharm.com]
- 34. texaschildrens.org [texaschildrens.org]
Safety Operating Guide
Navigating the Disposal of PF-915275: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of the selective 11β-HSD1 inhibitor, PF-915275, this document outlines procedural guidance to ensure safe handling and environmental compliance in a research setting.
Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this guidance is predicated on established best practices for the disposal of potent, research-grade chemical compounds. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and adhere to all local, state, and federal regulations.
Pre-Disposal Considerations and Waste Minimization
Before beginning any experimental work that will generate waste, it is crucial to have a disposal plan in place. The primary principle of prudent laboratory waste management is to minimize waste generation at the source.[1][2] Strategies to achieve this include:
-
Ordering the smallest practical quantity of the chemical.
-
Maintaining a precise inventory of laboratory chemicals.[1]
-
Sharing surplus chemicals with other research groups.[1]
-
Reducing the scale of experiments whenever feasible.[1]
General Disposal Procedures for this compound
As a potent enzyme inhibitor, this compound should be treated as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1][3][4]
Solid Waste:
-
Collection: Collect solid this compound waste and any grossly contaminated materials (e.g., weighing boats, contaminated gloves, absorbent paper) in a designated, compatible, and clearly labeled hazardous waste container.[5]
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name (this compound), and any known hazard characteristics.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory, at or near the point of generation.[1] Ensure the container is kept closed except when adding waste.[2]
Liquid Waste (Solutions):
-
Segregation: Solutions containing this compound should be collected as hazardous chemical waste. It is critical to segregate different waste streams. For instance, halogenated and non-halogenated solvent wastes should be collected in separate containers.[2][6]
-
Container: Use a compatible, leak-proof container for liquid waste collection. Do not overfill containers; leave adequate headspace for expansion.[6]
-
Labeling: Clearly label the container with "Hazardous Waste," the chemical name (this compound), the solvent system, and the approximate concentration.
-
Storage: Store liquid waste containers in secondary containment to mitigate spills.[5]
Empty Containers:
Containers that held this compound must be handled as hazardous waste. If the compound is determined to be an acutely hazardous waste, the container must be triple-rinsed with a suitable solvent.[2][7] The rinsate must be collected and disposed of as hazardous waste.[6][7] Once decontaminated, and with the label defaced, the container may be disposed of in the regular trash or recycled according to institutional policy.[7]
Key Experimental Protocols for Waste Handling
While specific degradation protocols for this compound are not available, a general approach for handling potent enzyme inhibitors involves preventing their release into the environment. A study on other enzyme inhibitors demonstrated that chemical degradation using 1M NaOH was effective.[8] However, such procedures should only be undertaken by trained personnel as a final step in an experiment and not as a routine disposal method, and only with the explicit approval of the institution's EHS department.[5]
Quantitative Data Summary
In the absence of specific data for this compound, the following table outlines the general characteristics that define hazardous waste, according to the U.S. Environmental Protection Agency (EPA). Researchers should assume a novel compound may possess one or more of these characteristics until proven otherwise.
| Hazardous Characteristic | Description | General Examples |
| Ignitability | Liquids with a flash point below 140°F, solids that can cause fire through friction, or oxidizers.[1] | Ethanol, acetone, sodium nitrate[1] |
| Corrosivity | Aqueous solutions with a pH ≤ 2 or ≥ 12.5.[1] | Hydrochloric acid, sodium hydroxide[1] |
| Reactivity | Substances that are unstable, react violently with water, or generate toxic gases.[1] | Sodium metal, potassium cyanide, picric acid[1] |
| Toxicity | Harmful or fatal when ingested or absorbed; can pollute groundwater. | Heavy metals, pesticides, certain organic compounds |
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound waste.
This guidance provides a framework for the safe and compliant disposal of this compound. By prioritizing safety, adhering to institutional protocols, and maintaining clear communication with EHS professionals, researchers can effectively manage chemical waste and contribute to a secure laboratory environment.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. acs.org [acs.org]
- 4. maxedoutcompounds.com [maxedoutcompounds.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. vumc.org [vumc.org]
- 8. Degradation and disposal of some enzyme inhibitors. Scientific note - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling PF-915275
Disclaimer: No specific public safety data sheet (SDS) is available for "PF-915275." This document provides guidance based on best practices for handling novel, potent, or uncharacterized research compounds. It is imperative to conduct a thorough risk assessment and consult with your institution's Environmental Health and Safety (EHS) department before handling this substance.
This guide provides essential, immediate safety and logistical information, including operational and disposal plans for researchers, scientists, and drug development professionals handling this compound.
Hazard Assessment and Control
Given the unknown nature of this compound, it should be treated as a hazardous substance until proven otherwise. A risk assessment is crucial before any handling of the compound. This involves evaluating potential routes of exposure, such as inhalation, skin contact, eye contact, and ingestion, and implementing appropriate control measures.
Key Assumption for Handling:
| Property | Assumption for Handling |
| Toxicity | Assume high toxicity. |
| Carcinogenicity/Mutagenicity | Assume potential carcinogen/mutagen. |
| Reproductive Toxicity | Assume potential reproductive toxin. |
| Sensitization | Assume potential skin and respiratory sensitizer. |
| Flammability | Handle as a flammable solid unless known otherwise. |
| Reactivity | Assume reactivity with common laboratory reagents until tested. |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is recommended to minimize exposure. The following table outlines the required PPE for handling this compound.
| PPE Category | Specification | Purpose |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. Check manufacturer's breakthrough times. | To prevent skin contact. |
| Eye Protection | Chemical safety goggles or a full-face shield. | To protect eyes from splashes or airborne particles. |
| Body Protection | A fully fastened lab coat, preferably a disposable one. | To protect skin and clothing from contamination. |
| Respiratory Protection | An N95 or higher-rated respirator is recommended, especially when handling the compound outside of a certified chemical fume hood. | To prevent inhalation of fine particles. |
The U.S. Environmental Protection Agency (EPA) outlines four levels of PPE, from Level A (highest protection) to Level D (minimum protection). For handling an unknown potent compound like this compound, Level C or B protection may be warranted depending on the scale of the work and the potential for aerosolization.
Engineering Controls
Engineering controls are the first line of defense in minimizing exposure to hazardous materials.
| Control Type | Specification | Purpose |
| Primary Containment | Certified Chemical Fume Hood. | To prevent inhalation of powders or vapors. |
| Secondary Containment | Powder-Coated Balance Enclosure. | For weighing potent compounds to minimize aerosol generation. |
| Ventilation | General laboratory ventilation with negative pressure. | To ensure containment within the laboratory. |
Experimental Protocols
Adherence to strict protocols is critical for both safety and the integrity of the experiment.
4.1. Weighing and Solution Preparation
-
Preparation: Before entering the designated handling area, don all required PPE. Ensure the chemical fume hood or balance enclosure is functioning correctly.
-
Weighing: Perform all weighing operations within a certified chemical fume hood or a powder-coated balance enclosure. Use appropriate weighing paper or a tared container and handle the compound with a dedicated spatula. Close the primary container immediately after dispensing.
-
Solubilization: Slowly add the solvent to the weighed compound to avoid splashing. If necessary, use a vortex mixer or sonicator to aid dissolution, ensuring the container is securely capped. Label the resulting solution clearly with the compound ID, concentration, solvent, and date.
4.2. Storage and Waste Disposal
-
Storage: Store the compound in a clearly labeled, tightly sealed container. Keep it in a designated, ventilated, and access-controlled storage area. If the compound is light-sensitive or hygroscopic, store it in an amber vial within a desiccator.
-
Waste Disposal: Dispose of all contaminated materials (gloves, pipette tips, weighing paper) in a designated hazardous waste container. Liquid waste containing the compound should be collected in a labeled, sealed hazardous waste bottle. Follow all institutional and local regulations for hazardous waste disposal.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Procedure |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area and alert colleagues and the laboratory supervisor. If the spill is small and you are trained to handle it, use an appropriate spill kit while wearing full PPE. For large spills, evacuate the laboratory and contact the institutional safety office. |
Visualizations
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Logical Relationship for PPE Selection
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
